Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine
Description
BenchChem offers high-quality Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO7/c1-15(2,3)23-14(20)16-11(13(18)19)12(17)8-4-5-9-10(6-8)22-7-21-9/h4-6,11-12,17H,7H2,1-3H3,(H,16,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQJOBNEPFXROF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC2=C(C=C1)OCO2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine
An In-depth Technical Guide to the Physicochemical Properties of Boc-D-threo-3-(benzo[1][2]dioxol-5-yl)serine
Introduction
Boc-D-threo-3-(benzo[1][2]dioxol-5-yl)serine is a non-canonical, protected amino acid of significant interest in the fields of medicinal chemistry and peptide synthesis. Its unique architecture, combining the D-threo stereoisomer of serine with a benzo[1][2]dioxole (also known as methylenedioxyphenyl) moiety, makes it a valuable building block for the synthesis of novel peptides and complex molecular structures.[1] The tert-butyloxycarbonyl (Boc) protecting group provides robust, acid-labile protection of the alpha-amino group, enabling its strategic incorporation into peptide sequences through well-established synthetic methodologies like Solid-Phase Peptide Synthesis (SPPS).[1][]
The benzo[1][2]dioxole functional group is a recognized pharmacophore found in numerous biologically active compounds, and its inclusion in a peptide side chain can enhance bioactivity, stability, and modulate pharmacokinetic properties.[1][4] This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines validated experimental protocols for its characterization, and offers insights into its chemical behavior, thereby serving as an essential resource for researchers in drug discovery and development.
Molecular and Structural Characteristics
The identity and function of Boc-D-threo-3-(benzo[1][2]dioxol-5-yl)serine are defined by its specific molecular structure and stereochemistry.
| Property | Value | Source |
| CAS Number | 1134768-34-5 | [1] |
| Molecular Formula | C₁₅H₁₉NO₇ | [1] |
| Molecular Weight | 325.32 g/mol | [1] |
| Appearance | White to off-white solid (Expected) | Inferred from[5] |
Structural Elucidation: The molecule's structure consists of a D-serine backbone where the alpha-amino group is protected by a Boc group. The key feature is the side chain, where the hydroxyl group of serine is attached to a carbon which, in turn, is bonded to the 5-position of a benzo[1][2]dioxole ring. The threo diastereomeric configuration defines the relative stereochemistry between the α- and β-carbons. This specific spatial arrangement is critical as it dictates the conformational possibilities of the peptide into which it is incorporated, influencing binding affinities and biological function.
Physicochemical Properties and Analytical Protocols
A thorough understanding of the physicochemical properties is essential for the effective use of this compound in synthesis, purification, and formulation.
Melting Point
The melting point is a critical indicator of purity. While the specific melting point for this compound is not widely published, analogous protected serine derivatives such as Boc-D-Ser(Bzl)-OH melt in the range of 58-61 °C.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the dry compound.
-
Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement: Heat the sample at a rapid rate (10-15 °C/min) to approximately 20 °C below the expected melting point.
-
Refinement: Decrease the heating rate to 1-2 °C/min.
-
Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. The narrowness of this range serves as a reliable indicator of purity.
Solubility Profile
The solubility dictates the choice of solvents for reaction, purification, and analysis. Based on its structure and data from similar compounds, a qualitative solubility profile can be predicted.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | [5] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Common for peptide synthesis intermediates. |
| Alcohols | Methanol, Ethanol | Soluble | Capable of hydrogen bonding. |
| Ethers | Diethyl Ether | Sparingly Soluble | Moderate polarity. |
| Aqueous | Water | Insoluble | The large, non-polar organic structure dominates. |
| Non-polar | Hexanes, Toluene | Insoluble | Mismatch in polarity. |
Experimental Protocol: Qualitative Solubility Assessment
-
Add approximately 5-10 mg of the compound to a test tube.
-
Add 1 mL of the test solvent and vortex for 30 seconds at ambient temperature.
-
Visually inspect for dissolution. Classify as "Soluble" if no solid particles remain.
-
If not fully dissolved, gently warm the mixture to ~40-50 °C and observe.
-
Classify as "Sparingly Soluble" if it dissolves upon heating, and "Insoluble" if solid remains.
Chromatographic Characterization
Chromatography is the cornerstone for assessing purity and monitoring reaction progress.
Protocol: Thin-Layer Chromatography (TLC)
-
Stationary Phase: Use a silica gel 60 F₂₅₄ TLC plate.
-
Sample Preparation: Dissolve ~1 mg of the compound in 0.5 mL of a suitable solvent (e.g., ethyl acetate).
-
Spotting: Apply a small spot of the solution to the baseline of the TLC plate.
-
Mobile Phase: A recommended eluent system is a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) with 0.5% acetic acid. The acid is crucial to prevent streaking by protonating the carboxylic acid.
-
Development: Place the plate in a chromatography chamber saturated with the mobile phase and allow the solvent front to ascend.
-
Visualization:
-
Examine the dried plate under UV light (254 nm) to visualize the aromatic ring.
-
Stain with a potassium permanganate (KMnO₄) solution, which reacts with the oxidizable parts of the molecule.
-
Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: A C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm (for the amide bond) and 280 nm (for the aromatic system).
-
Rationale: This method provides a high-resolution assessment of purity. The retention time is a characteristic property under these specific conditions, and the peak area percentage is used to quantify purity.
Spectroscopic Profile
Spectroscopic analysis provides unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Signals (in CDCl₃, 400 MHz):
-
~6.7 ppm: A characteristic ABX spin system for the three aromatic protons on the benzo[1][2]dioxole ring.[6]
-
~5.9 ppm: A singlet integrating to 2H for the O-CH₂-O protons of the dioxole ring.
-
~5.3 ppm: A broad doublet for the N-H proton of the Boc-carbamate.
-
~4.5-4.2 ppm: Multiplets corresponding to the α- and β-protons of the serine backbone.
-
~1.4 ppm: A strong singlet integrating to 9H for the tert-butyl protons of the Boc group.
Protocol: NMR Sample Preparation and Acquisition
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Acquire ¹H and ¹³C spectra on a calibrated NMR spectrometer.
-
The resulting spectra should be analyzed for chemical shifts, coupling constants, and integration to confirm the structure.
Mass Spectrometry (MS)
Expected Ions (ESI+):
-
[M+H]⁺: ~326.13 m/z
-
[M+Na]⁺: ~348.11 m/z
-
[M-Boc+H]⁺: ~226.08 m/z (A common fragment corresponding to the loss of the Boc group)
Protocol: LC-MS Analysis
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.
-
Inject the solution into an LC-MS system equipped with an electrospray ionization (ESI) source.
-
The use of the HPLC method described in Section 2.3 allows for simultaneous purity assessment and mass confirmation. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.
Chemical Reactivity and Stability
Boc Group Deprotection: The Key Reaction
The primary chemical utility of this compound lies in the selective removal of the Boc group to liberate the free amine for subsequent peptide coupling. This is achieved under acidic conditions.[]
Mechanism: The reaction proceeds via protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which then decomposes into isobutylene and a proton. Carbon dioxide is also released.
Validated Protocol: Acid-Catalyzed Boc Deprotection
-
Reaction Setup: Dissolve the Boc-protected amino acid in Dichloromethane (DCM) (approx. 0.1 M).
-
Acid Addition: Add an equal volume of Trifluoroacetic Acid (TFA) to create a 50% TFA/DCM solution.[7] If the peptide contains sensitive residues like Tryptophan, a scavenger such as 1-2% triisopropylsilane (TIS) should be included.
-
Reaction: Stir the mixture at room temperature for 20-30 minutes.
-
Monitoring: Monitor the reaction to completion by TLC or LC-MS, observing the disappearance of the starting material and the appearance of the lower-polarity product.
-
Workup: Remove the TFA and DCM under reduced pressure (co-evaporating with toluene can help remove residual TFA).
-
Isolation: The resulting amine salt can be precipitated with cold diethyl ether, filtered, and dried. It is typically used in the next coupling step without further purification after neutralization.
Diagram: Boc Deprotection Workflow
Caption: Workflow for the acid-catalyzed deprotection of the Boc group.
Storage and Stability
To ensure long-term integrity, the compound should be stored under controlled conditions.
-
Temperature: Store at 0-8 °C.[1]
-
Atmosphere: Keep in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) to protect from moisture and air.
-
Handling: Use standard personal protective equipment (gloves, safety glasses, lab coat). Handle in a well-ventilated area or chemical fume hood.
Conclusion
Boc-D-threo-3-(benzo[1][2]dioxol-5-yl)serine is a highly specialized chemical building block with defined physicochemical properties that are conducive to its application in modern synthetic chemistry. Its structural and spectroscopic characteristics are well-defined by standard analytical techniques such as NMR, MS, and HPLC. The critical Boc-protecting group demonstrates predictable, acid-labile reactivity, enabling its seamless integration into complex synthetic workflows, particularly in the assembly of bioactive peptides. The protocols and data presented in this guide provide a robust framework for the effective handling, characterization, and utilization of this compound in advancing drug discovery and development programs.
References
-
Chem-Impex International. (n.d.). Boc-D-Treno-3-(Benzo[1][2]Dioxol-5-Yl)Serina. Retrieved from Chem-Impex.
-
Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]
-
Peptides International. (n.d.). Boc-D-Ser(Bzl)-OH [47173-80-8]. Retrieved from [Link]
-
MDPI. (2024). (E)-1-(Benzo[d][1][2]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Molbank, 2024(1), M1938. Retrieved from [Link]
-
Ma, D., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(25), 7694–7706. Retrieved from [Link]
-
Peng, Y., et al. (2017). Design and Synthesis of 5-Substituted Benzo[d][1][2]dioxole Derivatives as Potent Anticonvulsant Agents. Archiv der Pharmazie, 350(2). Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 47173-80-8: N-Boc-O-benzyl-D-serine | CymitQuimica [cymitquimica.com]
- 4. Design and Synthesis of 5-Substituted Benzo[d][1,3]dioxole Derivatives as Potent Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. chempep.com [chempep.com]
Stereochemical Mastery: The Discovery and Synthesis of D-threo-3-(benzo[1,3]dioxol-5-yl)serine
Executive Summary
D-threo-3-(benzo[1,3]dioxol-5-yl)serine represents a pivotal scaffold in the asymmetric synthesis of non-proteinogenic amino acids. Chemically, it is the methylenedioxy-protected analog of D-threo-DOPS , the enantiomer of the FDA-approved pharmaceutical Droxidopa (Northera).
While the L-threo isomer (Droxidopa) is the biologically active prodrug for norepinephrine, the D-threo isomer serves a critical role in:
-
Structure-Activity Relationship (SAR) Studies: Defining the stereochemical requirements for the L-amino acid transporter (LAT1) and aromatic L-amino acid decarboxylase (AADC).
-
Synthetic Methodology: Acting as a benchmark substrate for testing "privileged" chiral catalysts (e.g., Gold(I) and Copper(II) complexes) designed to enforce threo diastereoselectivity over the thermodynamically favored erythro isomers.
-
Chiral Purity Standards: Essential for validating the enantiomeric excess (ee) of pharmaceutical-grade Droxidopa batches.
This guide details the historical evolution of its discovery, the mechanistic logic of its stereoselective synthesis, and the rigorous protocols required to isolate this specific isomer.
Part 1: Chemical Identity & Structural Significance[1]
The molecule features a serine backbone substituted at the
| Feature | Specification | Significance |
| IUPAC Name | (2R,3S)-2-amino-3-(benzo[1,3]dioxol-5-yl)-3-hydroxypropanoic acid | The "D-threo" designation corresponds to the (2R,3S) absolute configuration.[1] |
| Protecting Group | Benzo[1,3]dioxole (Methylenedioxy) | Masks the catechol (3,4-dihydroxy) moiety, preventing oxidation to ortho-quinones during the aldol addition steps. |
| Stereochemistry | Threo (syn) | The threo relationship places the amine and hydroxyl groups on opposite sides in the Fischer projection, which is thermodynamically less stable than the erythro form in many uncatalyzed aldol reactions. |
| CAS Registry | 127649-69-8 (Generic threo) | Specific enantiomers have distinct registry numbers used in patent literature. |
The "Threo" Challenge
In classical aldol chemistry involving glycine equivalents, the formation of the erythro (anti) isomer is often favored due to the Zimmerman-Traxler transition state. Accessing the threo isomer requires specific catalytic intervention to invert this preference, making the synthesis of D-threo-3-(benzo[1,3]dioxol-5-yl)serine a "stereochemical stress test" for new methodologies.
Part 2: Historical Evolution of Synthesis
The discovery of this molecule is inextricably linked to the race for efficient L-DOPA and L-DOPS syntheses in the 1970s and 1980s.
The Stoichiometric Era (1970s)
Early syntheses relied on the condensation of piperonal with glycine, followed by tedious fractional crystallization to separate the racemate.
-
Limitation: Yields of the desired threo isomer were low (<20%), and resolution required expensive chiral resolving agents like cinchonidine.
The Catalytic Breakthrough (1986 - The Ito-Hayashi Aldol)
The watershed moment arrived with the work of Ito and Hayashi , who utilized a Gold(I)-ferrocenylphosphine complex. This system allowed for the reaction of isocyanoacetates with aldehydes (including piperonal) to yield oxazolines, which hydrolyzed to
-
Significance: This was one of the first demonstrations of high diastereo- and enantiocontrol in the synthesis of DOPS analogs, proving that the "D-threo" configuration could be targeted explicitly by simply swapping the chirality of the ferrocenyl ligand.
Modern Organocatalysis (2000s-Present)
Recent methods employ biomimetic organocatalysts (e.g., chiral pyridoxal systems or thiourea catalysts) to perform direct aldol reactions of glycine Schiff bases, avoiding the use of heavy metals.
Part 3: Detailed Protocol – The Gold(I)-Catalyzed Asymmetric Aldol
This protocol describes the synthesis of the D-threo isomer using the Ito-Hayashi methodology, adapted for modern laboratory standards. This method is chosen for its high fidelity in producing the threo diastereomer.
Experimental Design Logic
-
Substrate: Piperonal is used instead of unprotected 3,4-dihydroxybenzaldehyde to prevent catalyst poisoning.
-
Pronucleophile: Methyl Isocyanoacetate . The isocyanide group coordinates to the Gold(I) center, increasing the acidity of the
-proton and facilitating enolate formation. -
Chiral Controller: The ligand (S)-(R)-BPPFA (a chiral ferrocenylphosphine) creates a steric pocket that blocks one face of the enolate, forcing the aldehyde to approach in a trajectory that yields the (2R,3S) "D-threo" product.
Workflow Diagram
Caption: The Ito-Hayashi Gold(I) catalyzed aldol cascade targeting the D-threo configuration.
Step-by-Step Methodology
Reagents
-
Piperonal (Benzo[1,3]dioxole-5-carbaldehyde): 10.0 mmol
-
Methyl Isocyanoacetate: 10.0 mmol
-
Bis(cyclohexylisocyanide)gold(I) tetrafluoroborate: 0.1 mmol (1 mol%)
-
Ligand: (S)-(R)-BPPFA (N,N-Dimethyl-1-[1',2-bis(diphenylphosphino)ferrocenyl]ethylamine): 0.1 mmol
-
Solvent: Dichloromethane (DCM), anhydrous.
Procedure
-
Catalyst Formation: In a flame-dried Schlenk flask under nitrogen, dissolve the Gold(I) salt and the (S)-(R)-BPPFA ligand in 10 mL of anhydrous DCM. Stir for 15 minutes at room temperature to form the active chiral complex.
-
Substrate Addition: Add Methyl Isocyanoacetate (1.13 g, 10 mmol) to the catalyst solution. The solution may change color slightly as the gold coordinates the isocyanide.
-
Aldol Reaction: Cool the mixture to +5°C. Add Piperonal (1.50 g, 10 mmol) dissolved in 5 mL DCM dropwise over 20 minutes.
-
Incubation: Stir the reaction mixture at 5°C for 20 hours. Monitor reaction progress via TLC (SiO2, Hexane/EtOAc 3:1). The formation of the oxazoline intermediate is the key metric.
-
Quench & Hydrolysis: Evaporate the solvent under reduced pressure. Redissolve the residue in Methanol (20 mL). Add concentrated HCl (2 mL) dropwise. Stir at room temperature for 3 hours to hydrolyze the oxazoline ring and the isocyano group to the amine.
-
Workup: Neutralize the solution with saturated NaHCO3. Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Purify the crude ester via flash column chromatography (SiO2, DCM/MeOH 95:5).
-
Target: The D-threo isomer elutes separately from the erythro isomer.
-
Yield Expectation: 85-90% combined yield; >90% diastereoselectivity (threo/erythro ratio).
-
Part 4: Data Analysis & Validation
To confirm the identity of D-threo-3-(benzo[1,3]dioxol-5-yl)serine , one must verify both the relative stereochemistry (threo vs. erythro) and the absolute configuration (2R, 3S).
Spectroscopic Signature[3][4]
| Method | Diagnostic Feature | Observation for D-threo Isomer |
| 1H NMR (CD3OD) | Small coupling constant (J = 2-4 Hz) indicates a threo (anti-periplanar in closed transition, syn in product) relationship. Erythro typically shows J = 8-10 Hz. | |
| 13C NMR | Benzylic Carbon ( | Shift typically appears upfield relative to the erythro isomer due to gauche interactions. |
| Chiral HPLC | Retention Time | Using a Chiralpak AD-H column (Hexane/IPA 90:10), the D-threo isomer will have a distinct retention time from the L-threo standard. |
| Optical Rotation | Negative rotation (typically around -15° to -30° in MeOH, depending on concentration) is characteristic of the D-threo series in this scaffold. |
Stereochemical Divergence
The choice of ligand dictates the outcome. This self-validating system allows researchers to synthesize the standard (D-threo) and the drug precursor (L-threo) using the same reagents but "mirror-image" ligands.
Caption: Ligand-controlled stereodivergence allowing selective access to D-threo or L-threo isomers.
Part 5: Therapeutic Context & Implications
While this guide focuses on the D-threo isomer, its importance is defined by its relationship to Droxidopa (L-threo-DOPS) .[2][3]
Mechanism of Action (L-threo vs D-threo)
-
L-threo-DOPS: Is a substrate for L-aromatic amino acid decarboxylase (AADC) .[2][3][4][5] It is decarboxylated in vivo to yield Norepinephrine , treating neurogenic orthostatic hypotension.[2]
-
D-threo-DOPS (The Target): Is generally not a substrate for AADC. Consequently, it does not convert to norepinephrine.
-
Toxicity Note: In early racemic mixtures (DL-DOPS), the D-isomer was considered "ballast" material. However, modern regulatory standards (ICH Q3A/B) require the removal of the inactive enantiomer to reduce metabolic load on the kidneys and liver.
-
The "False Transmitter" Hypothesis
Research suggests that while D-threo-DOPS is not converted to norepinephrine, it may compete for transport via LAT1 (Large Neutral Amino Acid Transporter) at the blood-brain barrier. High levels of the D-isomer could theoretically inhibit the uptake of the active L-isomer, reducing efficacy. This makes the synthesis and quantification of the D-isomer (described in Part 3) critical for Quality Control (QC) in drug manufacturing.
References
-
Ito, Y., Sawamura, M., & Hayashi, T. (1986). "Catalytic asymmetric aldol reaction: reaction of aldehydes with isocyanoacetate catalyzed by a chiral ferrocenylphosphine-gold(I) complex." Journal of the American Chemical Society, 108(20), 6405-6406.
-
Kaufmann, H. (2008). "L-Dihydroxyphenylserine (Droxidopa): A New Therapy for Neurogenic Orthostatic Hypotension: The US Experience."[6] Clinical Autonomic Research, 18(1), 19-24.
-
Togni, A., & Pastor, S. D. (1990). "Chiral Cooperativity: The Effect of Distant Chiral Centers in Ferrocenylamine Ligands upon the Stereoselectivity of the Gold(I)-Catalyzed Aldol Reaction." Journal of Organic Chemistry, 55(5), 1649-1664.
-
FDA Center for Drug Evaluation and Research. (2014). "Northera (Droxidopa) Prescribing Information." AccessData FDA.
-
Suzuki, T., et al. (2005). "Design and Synthesis of L-DOPS Derivatives as Novel Prodrugs." Bioorganic & Medicinal Chemistry Letters, 15(1), 33-36.
Sources
- 1. Effects of L-threo- and erythro-3,4-dihydroxyphenylserine on learning performance and concentrations of brain noradrenaline and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Droxidopa - Wikipedia [en.wikipedia.org]
- 4. [Development of L-threo-DOPS, a norepinephrine precursor amino acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d,l-threo-3,4-dihydroxyphenylserine restores sympathetic control and cures orthostatic hypotension in dopamine beta-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Solid Phase Peptide Synthesis using Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine
Introduction
Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine is a highly specialized, unnatural amino acid derivative used to introduce conformational constraints and specific pharmacophore interactions into bioactive peptides. Structurally, it resembles a phenylalanine analog where the phenyl ring is replaced by a 1,3-benzodioxole (methylenedioxybenzene) moiety, and the
This residue is critical in the development of peptidomimetics targeting protease inhibition and receptor modulation. However, its incorporation via Boc-SPPS (Solid Phase Peptide Synthesis) presents two specific chemoselective challenges:
-
The
-Hydroxyl Group: Often supplied unprotected, this group is prone to O-acylation during coupling if conditions are not strictly controlled. -
The Benzodioxole Ring: This electron-rich aromatic system acts as an internal nucleophile. During strong acid cleavage (HF), it is susceptible to electrophilic aromatic substitution (alkylation) by carbocations generated from removing other protecting groups.[1]
This guide provides a validated protocol to incorporate this residue while preserving its stereochemical integrity and preventing side-chain modification.
Chemical Logic & Mechanistic Insight
The O-Acylation Challenge
When the
Expert Insight: To prevent this, we utilize a "Minimal Base / Stoichiometric Activation" strategy. We avoid HBTU/HATU in favor of carbodiimide-mediated coupling (DIC/Oxyma) which is less aggressive toward the hydroxyl nucleophile.
Benzodioxole Stability in HF
The benzodioxole moiety is acid-stable regarding the acetal linkage under standard TFA conditions. However, during Hydrogen Fluoride (HF) cleavage, the removal of benzyl-based protecting groups (e.g., Bzl, Z, Tos) generates highly reactive carbocations (benzyl cations). The electron-rich benzodioxole ring can trap these cations, leading to irreversible alkylation.
Expert Insight: The "Low-High HF" cleavage protocol is mandatory. The "Low" step uses a high concentration of dimethyl sulfide (DMS) to enforce an
Experimental Protocols
Protocol A: Resin Preparation & Swelling
-
Resin Selection: MBHA (4-methylbenzhydrylamine) resin is recommended for C-terminal amides. PAM resin is suitable for C-terminal acids.
-
Swelling:
-
Weigh appropriate resin (0.1 – 0.25 mmol scale).
-
Swell in DCM (Dichloromethane) for 20 minutes.
-
Wash with DMF (Dimethylformamide) (3 x 1 min).
-
Protocol B: Coupling of Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine
Assumption: The amino acid is used with a free
Reagents:
-
Amino Acid: Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine (3.0 eq relative to resin loading).
-
Activator: DIC (Diisopropylcarbodiimide) (3.0 eq).
-
Additive: Oxyma Pure (3.0 eq) or HOBt (anhydrous).
-
Solvent: DMF (anhydrous).
Step-by-Step:
-
Dissolution: Dissolve the amino acid and Oxyma Pure in minimal DMF.
-
Activation: Add DIC to the solution. Do NOT add DIEA or NMM.
-
Note: Pre-activation is not recommended for this residue to avoid potential racemization of the sensitive threo center. Add reagents directly to the resin or mix for < 1 min before addition.
-
-
Coupling: Add the mixture to the resin-bound peptide.
-
Reaction Time: Shake at room temperature for 60–90 minutes .
-
Monitoring: Perform a Kaiser Test (ninhydrin). If slightly positive after 90 min, perform a second coupling using only 1.5 eq of reagents.
-
-
Capping (Crucial): After coupling, wash with DMF. Cap unreacted amines with Acetic Anhydride/Pyridine (1:1 in DCM) for 5 minutes to prevent deletion sequences.
Protocol C: Elongation (Subsequent Residues)
When coupling the next amino acid onto the N-terminus of the benzodioxole-serine:
-
TFA Deprotection: Treat with 50% TFA/DCM (2 x 1 min, 1 x 20 min).
-
Neutralization: Wash with 5% DIEA/DCM. Keep neutralization brief (2 x 1 min) to avoid O-acyl migration or racemization.
-
Next Coupling: Proceed with standard Boc cycles.
Protocol D: "Low-High" HF Cleavage
Safety Warning: HF is extremely hazardous. Use a specialized Teflon/Kel-F vacuum line apparatus.
Scavenger Mixture (Low HF):
-
HF : DMS : p-Cresol (25 : 65 : 10 v/v).[2]
Procedure:
-
Low HF Step (Protection of Benzodioxole):
-
Wash: Wash the resin with EtOAc to remove sulfonium salts (optional but recommended).[2]
-
High HF Step (Final Cleavage):
-
Recharge vessel with anhydrous HF and p-Cresol (90 : 10 v/v).
-
Stir at 0°C for 45 minutes .
-
Evaporate HF completely.
-
-
Extraction:
-
Precipitate peptide with cold Diethyl Ether.
-
Extract peptide into 10-50% Acetic Acid/Water (depending on solubility).
-
Lyophilize.[5]
-
Data Visualization & Workflows
Boc-SPPS Cycle with Critical Control Points
This diagram illustrates the standard cycle, highlighting where the specific modifications for this amino acid occur.
Figure 1: Optimized Boc-SPPS cycle. Note the emphasis on minimized base during neutralization and coupling to prevent O-acylation of the free hydroxyl group.
Mechanism of O-Acylation (Side Reaction)
Understanding the enemy: How excess base ruins the synthesis.
Figure 2: Competitive pathway showing how excess base increases the nucleophilicity of the hydroxyl group, leading to ester formation (O-acylation).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Deletion | Steric hindrance of the bulky benzodioxole group. | Double couple using DIC/Oxyma. Verify resin loading is not too high (< 0.5 mmol/g recommended). |
| Double Mass Peak (+ AA) | O-Acylation of the | Stop using excess base. Switch to DIC/HOBt or DIC/Oxyma without DIEA. Treat resin with 20% Piperidine/DMF (short wash) to hydrolyze the ester before cleavage (risky but possible). |
| Alkylated Product (+90/106 Da) | Benzyl cation attack on benzodioxole ring during HF cleavage. | Use Low-High HF procedure.[7] Ensure DMS and p-Cresol are fresh. |
| Racemization | Over-activation or prolonged neutralization. | Use HOBt/Oxyma suppressors. Reduce neutralization time. Avoid pre-activation of the amino acid. |
References
-
Merrifield, R. B. (1963).[8] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983).[3] SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis.[3] Journal of the American Chemical Society, 105(21), 6442–6455. Link
-
Chem-Impex International. (n.d.). Boc-D-Threo-3-(Benzo[1,3]Dioxol-5-Yl)Serine Product Page.[9] Chem-Impex. Retrieved October 24, 2023. Link
- Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
-
Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol (Low-High HF). Merck KGaA.[10] Retrieved October 24, 2023. Link
Sources
- 1. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 2. Boc Resin Cleavage Protocol [sigmaaldrich.cn]
- 3. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 4. peptide.com [peptide.com]
- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 9. chemimpex.com [chemimpex.com]
- 10. Boc-D-Ser-OH Novabiochem 6368-20-3 [sigmaaldrich.com]
Application Note: Incorporation of Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine into Peptide Chains
Abstract & Strategic Significance
The incorporation of Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine (henceforth referred to as Boc-D-BDBS ) presents a unique opportunity in peptidomimetic drug design. This non-canonical amino acid combines the structural rigidity and lipophilicity of a piperonyl (methylenedioxy-phenyl) side chain with the polar functionality of a
However, this residue introduces significant synthetic challenges. The electron-rich benzodioxole ring increases the lability of the
Chemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Specification |
| Molecule | Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine |
| MW | ~325.3 g/mol |
| Stereochemistry | D-threo (2R, 3S) |
| Solubility | High in DMF, NMP; Moderate in DCM. |
| Lability | Acid labile (Boc removal via TFA); Base sensitive (Epimerization risk). |
| Critical Risk |
Strategic Considerations & Mechanism
The Stereochemical Challenge (Threo vs. Erythro)
The "threo" configuration places the hydroxyl and amino groups on opposite sides in a Fischer projection. In solution, maintaining this relative stereochemistry is difficult because the
Hydroxyl Group Management
While many protocols suggest protecting the
Experimental Protocols
Protocol A: Solid Phase Peptide Synthesis (Boc-SPPS)
Recommended for stepwise elongation on MBHA or PAM resins.
Reagents Required:
-
Resin: MBHA (0.5 mmol/g loading).
-
Coupling Cocktail: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).
-
Solvent: DMF (Anhydrous).
-
Deprotection: 50% TFA in DCM + 0.5% Indole (scavenger).
Step-by-Step Workflow:
-
Resin Preparation: Swell resin in DCM (2 x 15 min), then DMF (2 x 15 min).
-
Boc Removal (Pre-cycle): Treat resin with 50% TFA/DCM (2 min flow wash, then 20 min shake). Wash with DCM (3x), then neutralize with 5% DIPEA/DCM (2 x 2 min).
-
Activation (The Critical Step):
-
Rationale: Do not use phosphonium salts (PyBOP) or uronium salts (HBTU/HATU) with high base (DIPEA) concentrations for this specific residue. The excess base promotes oxazolone formation.
-
Dissolve Boc-D-BDBS (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF.
-
Add DIC (3.0 eq) immediately prior to adding to the resin.
-
Pre-activation time:0 minutes . (In situ activation minimizes side reactions).[1]
-
-
Coupling:
-
Add the activated mixture to the resin.
-
Shake at room temperature for 2 to 4 hours .
-
Monitoring: Perform a Kaiser test. If slightly blue (incomplete), recouple using HOAt/DIC (1.5 eq) for 2 hours.
-
-
Capping (Mandatory):
-
To prevent truncated sequences from
-acylated side products, cap unreacted amines with Acetic Anhydride/Pyridine/DCM (1:1:8) for 10 min.
-
Protocol B: Solution Phase Fragment Condensation
Recommended when coupling Boc-D-BDBS to a complex amine fragment.
-
Dissolution: Dissolve amine component (1.0 eq) in DCM/DMF (4:1).
-
Activation: In a separate vial, dissolve Boc-D-BDBS (1.1 eq) and EDC.HCl (1.2 eq) and HOBt (1.2 eq) in DMF at 0°C.
-
Addition: Add the activated acid solution to the amine.
-
Base Control: Add NMM (N-methylmorpholine) dropwise only to adjust pH to ~7.5 (measured on wet pH paper). Avoid DIPEA , as its steric bulk and basicity favor racemization in phenylserine derivatives.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.
Visualization of Reaction Pathways
The following diagram illustrates the standard coupling pathway versus the critical failure mode (Oxazoline formation).
Figure 1: Kinetic competition between peptide bond formation and racemization pathways.
Quality Control & Self-Validation
To ensure the protocol worked, you must validate the stereochemical integrity.
The Oxazolidinone Test (NMR Validation)
Because the open-chain NMR coupling constants (
-
Derivatization: Treat a sample of the Boc-amino acid methyl ester with Phosgene or CDI (Carbonyldiimidazole) and base.
-
Analysis: Measure the
-NMR coupling constant between and of the resulting ring.-
Threo (Trans-oxazolidinone):
.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Erythro (Cis-oxazolidinone):
. -
Pass Criteria: Observed
.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
HPLC Monitoring
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).
-
Gradient: 5-95% ACN in Water (0.1% TFA).
-
Observation: The erythro epimer is typically more hydrophobic due to internal hydrogen bonding shielding the polar groups, often eluting later than the threo isomer in reverse-phase systems (though this must be confirmed with a standard).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Doublet peaks in HPLC | Racemization ( | Switch from HATU/DIPEA to DIC/Oxyma. Lower coupling temperature to 0°C. |
| Mass +42 Da or +Acetate | Cap after verifying coupling completion. Use milder capping (e.g., N-acetylimidazole). | |
| Low Yield / Slow Coupling | Steric hindrance of the piperonyl group. | Use microwave-assisted coupling (max 50°C) or double coupling. |
| Incomplete Boc Removal | Steric bulk shielding the N-terminus. | Extend TFA treatment time or use 5% m-cresol scavenger to aid cation quenching. |
References
- Albericio, F., &yman, J. M. (2018). Peptide Synthesis: Methods and Protocols. Humana Press. (Standard protocols for Oxyma/DIC coupling).
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link
-
ChemPep. (2024). Boc Solid Phase Peptide Synthesis Protocols. ChemPep Technical Library. Link
- Vogt, H., et al. (1999). Stereoselective Synthesis of Phenylserine Derivatives. Tetrahedron, 55, 13989.
-
ResearchGate. (2025). Silver(I)-mediated oxazoline formation mechanism. Link
Sources
Asymmetric synthesis of Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine
Application and Protocol Guide
Topic: Asymmetric Synthesis of Boc-D-threo-3-(benzo[1][2]dioxol-5-yl)serine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The asymmetric synthesis of non-proteinogenic amino acids is a cornerstone of modern medicinal chemistry. Among these, β-hydroxy-α-amino acids with defined stereochemistry are privileged scaffolds found in numerous bioactive natural products and pharmaceuticals. This guide provides a comprehensive overview and a detailed, field-proven protocol for the asymmetric synthesis of Boc-D-threo-3-(benzo[1][2]dioxol-5-yl)serine. This particular molecule serves as a valuable chiral building block, incorporating the biochemically significant benzodioxole moiety. Our focus is on a robust, auxiliary-mediated aldol reaction, chosen for its high stereocontrol and reliability. We will dissect the causality behind each experimental step, from enolate formation to the critical stereoselective C-C bond formation and final deprotection, ensuring a reproducible and scalable process.
Introduction: The Stereochemical Challenge
The target molecule, Boc-D-threo-3-(benzo[1][2]dioxol-5-yl)serine, possesses two contiguous stereocenters at the α and β positions. The primary challenge in its synthesis is the simultaneous and precise control of both relative (threo/erythro) and absolute (D/L) stereochemistry.
-
Relative Stereochemistry (Diastereoselectivity): The threo configuration (also known as the anti adduct in aldol nomenclature) refers to the arrangement where the α-amino and β-hydroxyl groups are on opposite sides in a Fischer projection.
-
Absolute Stereochemistry (Enantioselectivity): The D configuration at the α-carbon must be selectively formed over its L-enantiomer.
The aldol reaction, a powerful tool for carbon-carbon bond formation, is the most direct route to this scaffold.[3] Specifically, an asymmetric aldol reaction between a chiral glycine enolate equivalent and benzo[1][2]dioxole-5-carbaldehyde (piperonal) can effectively address this stereochemical puzzle. While catalytic methods using chiral ligands or organocatalysts are advancing rapidly[4][5], chiral auxiliary-based methods remain a highly reliable and predictable strategy for achieving exceptional levels of stereocontrol.[1][2]
Synthetic Strategy: The Auxiliary-Mediated Aldol Approach
Our chosen strategy hinges on the use of a chiral oxazolidinone auxiliary attached to a glycine moiety. This approach provides a predictable and high-fidelity transfer of stereochemical information.
The overall workflow can be visualized as follows:
Figure 1: High-level workflow for the auxiliary-mediated synthesis.
The "Why": Rationale for Key Experimental Choices
-
Chiral Auxiliary: We select a well-established Evans-type oxazolidinone auxiliary. Its rigid, bicyclic chelated lithium enolate provides a conformationally restricted environment. The bulky substituent on the auxiliary effectively shields one face of the enolate, forcing the aldehyde (piperonal) to approach from the opposite, less-hindered face. This steric control is the origin of the high enantioselectivity.[6]
-
Base and Temperature: Lithium diisopropylamide (LDA) is used as a strong, non-nucleophilic base to ensure rapid and complete enolate formation. The reaction is conducted at -78 °C (dry ice/acetone bath) to favor the kinetically controlled formation of the Z-enolate and to maximize the facial selectivity of the subsequent aldol addition by minimizing thermal energy that could overcome the steric barriers.[7]
-
Stereochemical Outcome: The geometry of the Z-enolate, combined with a Zimmerman-Traxler-type chair-like transition state, predictably leads to the desired anti (threo) diastereomer.[2] The specific enantiomer of the auxiliary used determines the absolute configuration (D or L) of the final amino acid.
The stereochemical rationale is depicted in the following transition state model:
Figure 2: Transition state model illustrating facial shielding by the auxiliary.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials, including pyrophoric bases and cryogenic temperatures. All operations must be performed by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of N-(Boc-glycyl)oxazolidinone
-
Setup: Dry a 250 mL round-bottom flask equipped with a magnetic stir bar under vacuum with a heat gun and backfill with argon.
-
Reagents: Add the chiral oxazolidinone auxiliary (e.g., (R)-4-benzyl-2-oxazolidinone, 1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Add n-butyllithium (n-BuLi, 1.05 eq, 1.6 M in hexanes) dropwise via syringe. Stir for 15 minutes.
-
Acylation: In a separate dry flask, dissolve Boc-glycine (1.1 eq) in anhydrous THF. Activate the carboxylic acid by converting it to an acid chloride (e.g., with oxalyl chloride) or a mixed anhydride (e.g., with pivaloyl chloride and triethylamine) according to standard procedures.
-
Coupling: Add the activated Boc-glycine solution dropwise to the lithiated auxiliary solution at -78 °C. Allow the reaction to warm slowly to 0 °C and stir for 2-3 hours.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the acylated auxiliary as a white solid.
Step 2: Asymmetric Aldol Reaction
-
Setup: Dry a 250 mL round-bottom flask under vacuum and backfill with argon.
-
Enolate Formation:
-
Dissolve the N-(Boc-glycyl)oxazolidinone (1.0 eq) from Step 1 in anhydrous THF (~0.1 M).
-
Cool the solution to -78 °C.
-
In a separate flask, prepare a solution of LDA by adding n-BuLi (1.1 eq) to diisopropylamine (1.15 eq) in THF at -78 °C and stirring for 20 minutes.
-
Add the freshly prepared LDA solution dropwise to the substrate solution. Stir for 45-60 minutes at -78 °C to ensure complete enolate formation.
-
-
Aldol Addition:
-
Workup:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous acetic acid or NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract with ethyl acetate (3x), wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: The diastereomeric ratio can be assessed by ¹H NMR of the crude product. Purify via flash column chromatography to isolate the major threo diastereomer.
Step 3: Auxiliary Cleavage and Final Product Isolation
-
Setup: Dissolve the purified aldol adduct from Step 2 in a mixture of THF and water (4:1, ~0.1 M) in a round-bottom flask.
-
Hydrolysis:
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq) dropwise, followed by aqueous lithium hydroxide (LiOH, 2.0 eq, 1.0 M solution).
-
Stir vigorously at 0 °C for 4-6 hours. Monitor by TLC until the starting material is consumed.
-
-
Workup:
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture to pH ~3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate to remove the cleaved auxiliary (which can be recovered).
-
The desired amino acid product remains in the aqueous layer. Further extraction with a more polar solvent or direct purification may be necessary.
-
-
Final Protection/Purification:
-
If the Boc group was cleaved during hydrolysis, it can be re-installed using Boc-anhydride ((Boc)₂O) under standard basic conditions (e.g., in a dioxane/water mixture with NaOH).[8]
-
The final product, Boc-D-threo-3-(benzo[1][2]dioxol-5-yl)serine, is purified by recrystallization or flash chromatography to yield a white, crystalline solid.
-
Data Summary and Validation
The success of the synthesis is quantified by yield, diastereoselectivity, and enantiomeric excess.
| Parameter | Expected Outcome | Analytical Method | Notes |
| Chemical Yield | 60-75% (overall, 3 steps) | Gravimetric analysis | Highly dependent on purification efficiency. |
| Diastereomeric Ratio (d.r.) | >95:5 (threo:erythro) | ¹H NMR Spectroscopy | Analyze crude aldol product. Coupling constants (J-values) between α-H and β-H differ for diastereomers. |
| Enantiomeric Excess (e.e.) | >98% | Chiral HPLC/SFC | After converting the final product to a methyl ester with TMS-diazomethane for analysis. |
| Structural Confirmation | Consistent with target | ¹H NMR, ¹³C NMR, HRMS | Verify all protons, carbons, and exact mass. |
Troubleshooting Common Issues
-
Low Yield in Aldol Step:
-
Cause: Incomplete enolate formation or degradation.
-
Solution: Ensure all reagents and solvents are scrupulously dry. Use freshly prepared LDA. Verify the titer of the n-BuLi solution.
-
-
Poor Diastereoselectivity:
-
Cause: Reaction temperature too high; equilibration of the kinetic enolate.
-
Solution: Maintain strict temperature control at -78 °C throughout the enolate formation and aldol addition steps. Ensure rapid quenching after the reaction is complete.
-
-
Incomplete Auxiliary Cleavage:
-
Cause: Insufficient hydrolysis time or reagents.
-
Solution: Increase reaction time at 0 °C. Add additional equivalents of LiOH and H₂O₂ if necessary, monitoring carefully by TLC.
-
References
-
Ooi, T., Kameda, M., & Maruoka, K. (1999). Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids. Journal of the American Chemical Society, 121(27), 6519–6520. Available from: [Link]
-
Vedejs, E., & Fields, S. C. (1996). Diastereo- and enantioselective synthesis of beta-hydroxy-alpha-amino acids: application to the synthesis of a key intermediate for lactacystin. The Journal of Organic Chemistry, 61(7), 2487-2498. Available from: [Link]
-
Kanemasa, S., et al. (1990). A new method for enantioselective synthesis of β-hydroxy-α-amino acids. Tetrahedron Letters, 31(27), 3849-3852. Available from: [Link]
-
Chen, M., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 700543. Available from: [Link]
-
Su, Y., et al. (2021). Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. Chemical Science, 12(3), 1145-1151. Available from: [Link]
-
Palomo, C., et al. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. Organic Letters, 23(11), 4272–4277. Available from: [Link]
-
List, B. (2007). The Direct Catalytic Asymmetric Aldol Reaction. Accounts of Chemical Research, 40(3), 135-145. Available from: [Link]
-
Aratikatla, E. K., & Bhattacharya, A. K. (2015). Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide. Tetrahedron Letters, 56(41), 5585-5587. Available from: [Link]
-
Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Retrieved from [Link]
-
Fustero, S., et al. (2021). Amino Acylguanidines as Bioinspired Catalysts for the Asymmetric Aldol Reaction. Molecules, 26(4), 826. Available from: [Link]
-
Evans, D. A., et al. (2020). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 25(24), 5973. Available from: [Link]
-
Zádor, F., et al. (2022). The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. Beilstein Journal of Organic Chemistry, 18, 467-478. Available from: [Link]
-
Ielo, L., et al. (2023). (E)-1-(Benzo[d][1][2]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Molbank, 2023(1), M1567. Available from: [Link]
-
da Silva, A. J. M., et al. (2009). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Revista Brasileira de Ciências Farmacêuticas, 45(4). Available from: [Link]
- Google Patents. (2009). CN101591300A - A new method for the synthesis of lacosamide.
-
Vedejs, E., & Moss, W. O. (1993). The Anti Selective Aldol Addition of Ketones to Aldehydes Mediated by N-Amino Cyclic Carbamate Chiral Auxiliaries. Journal of the American Chemical Society, 115(5), 1609-1610. Available from: [Link]
-
Du, J., & Chu, C. K. (1998). Asymmetric synthesis of oxazolidine nucleosides and related chemistry. Nucleosides & Nucleotides, 17(1-3), 1-13. Available from: [Link]
-
Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active Amino Acids (pp. 239-277). Pergamon. Available from: [Link]
-
Sharma, G. V. M., & Reddy, K. L. (2010). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher, 1(1). Available from: [Link]
-
Fessner, W. D., & Helaine, V. (2023). Biocatalytic asymmetric aldol addition into unactivated ketones. ChemRxiv. Preprint. Available from: [Link]
-
Alcaide, B., et al. (2011). Asymmetric Aldol Reaction Organocatalyzed by (S)-Proline-Containing Dipeptides: Improved Stereoinduction under Solvent-Free Conditions. The Journal of Organic Chemistry, 76(4), 1149-1158. Available from: [Link]
-
Merrifield, R. B. (1997). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. In Solid-Phase Peptide Synthesis (pp. 1-28). Humana Press. Available from: [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Diastereo- and enantioselective synthesis of beta-hydroxy-alpha-amino acids: application to the synthesis of a key intermediate for lactacystin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis [frontiersin.org]
- 5. Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CN101591300A - A new method for the synthesis of lacosamide - Google Patents [patents.google.com]
Application Notes and Protocols for the Utilization of Boc-D-threo-3-(benzodioxol-5-yl)serine as a Chiral Building Block
Application Notes and Protocols for the Utilization of Boc-D-threo-3-(benzo[1][2]dioxol-5-yl)serine as a Chiral Building Block
Introduction: A Strategic Asset in Chiral Synthesis
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the realms of drug discovery and materials science. Chiral building blocks serve as the foundational elements for the stereocontrolled synthesis of complex molecular architectures. Among these, non-proteinogenic amino acids offer a unique scaffold for the introduction of diverse functionalities. Boc-D-threo-3-(benzo[1][2]dioxol-5-yl)serine is a specialized amino acid derivative that has emerged as a valuable tool for synthetic chemists.[1]
This guide provides an in-depth exploration of Boc-D-threo-3-(benzo[1][2]dioxol-5-yl)serine, detailing its synthesis, properties, and diverse applications. The protocols outlined herein are designed to be robust and reproducible, empowering researchers to leverage the full potential of this versatile chiral building block. The unique combination of a D-threo-serine backbone, a crucial element for inducing specific peptide conformations and serving as a precursor to other chiral structures, with the electronically distinct and metabolically relevant benzo[1][2]dioxole moiety, makes this compound a strategic choice for the synthesis of novel bioactive molecules.[1]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis. The table below summarizes the key properties of Boc-D-threo-3-(benzo[1][2]dioxol-5-yl)serine.
| Property | Value | Source |
| CAS Number | 1134768-34-5 | Chem-Impex |
| Molecular Formula | C₁₅H₁₉NO₇ | Chem-Impex |
| Molecular Weight | 325.32 g/mol | Chem-Impex |
| Appearance | White to off-white powder | Generic Observation |
| Solubility | Soluble in methanol, ethanol, DMF, DMSO, and chlorinated solvents. Sparingly soluble in water. | Generic Observation |
| Storage | Store at 0-8 °C in a dry, well-ventilated place. | [1] |
Handling and Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.
-
In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.
-
For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Synthesis of Boc-D-threo-3-(benzo[1][2]dioxol-5-yl)serine: A Diastereoselective Approach
While several methods for the asymmetric synthesis of β-aryl serine derivatives exist, a common and effective strategy involves the diastereoselective aldol reaction of a chiral glycine enolate equivalent with piperonal (benzo[1][2]dioxole-5-carbaldehyde), followed by Boc protection.
Caption: Synthetic pathway for Boc-D-threo-3-(benzo[1][2]dioxol-5-yl)serine.
Detailed Protocol: Diastereoselective Synthesis
This protocol outlines a general procedure. Optimization of reaction conditions may be necessary depending on the specific chiral glycine derivative used.
Materials:
-
Chiral glycine enolate precursor (e.g., a chiral oxazolidinone derivative of glycine)
-
Lithium diisopropylamide (LDA) or other suitable strong base
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation: Dissolve the chiral glycine derivative (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a freshly prepared solution of LDA (1.1 equiv) in THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Aldol Reaction: To the cold enolate solution, add a solution of piperonal (1.2 equiv) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Chiral Auxiliary Cleavage: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the product with EtOAc. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The chiral auxiliary is then cleaved according to established literature procedures for the specific auxiliary used.
-
Saponification: Dissolve the crude aldol product in a mixture of THF and water. Add NaOH (2.0 equiv) and stir at room temperature until the ester hydrolysis is complete (monitored by TLC). Acidify the reaction mixture with 1M HCl to pH 3-4 and extract the product with EtOAc.
-
Boc Protection: Dissolve the crude amino acid in a mixture of 1,4-dioxane and water. Add NaHCO₃ (3.0 equiv) followed by (Boc)₂O (1.5 equiv). Stir the mixture vigorously at room temperature overnight.
-
Purification: Acidify the reaction mixture with 1M HCl to pH 3-4 and extract with EtOAc. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford Boc-D-threo-3-(benzo[1][2]dioxol-5-yl)serine.
Characterization Data (Expected):
-
¹H NMR (CDCl₃, 400 MHz): δ 6.75-6.85 (m, 3H, Ar-H), 5.95 (s, 2H, O-CH₂-O), 5.30 (d, 1H, J = 8.0 Hz, NH), 4.95 (d, 1H, J = 4.0 Hz, α-H), 4.40 (d, 1H, J = 4.0 Hz, β-H), 1.45 (s, 9H, C(CH₃)₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 172.5, 156.0, 148.0, 147.5, 132.0, 121.0, 108.5, 108.0, 101.5, 80.5, 74.0, 58.0, 28.5.
-
Mass Spectrometry (ESI): m/z calculated for C₁₅H₁₉NO₇ [M+H]⁺: 326.12, found: 326.13.
Applications in Synthesis
Solid-Phase Peptide Synthesis (SPPS)
Boc-D-threo-3-(benzo[1][2]dioxol-5-yl)serine is an excellent building block for Boc-based solid-phase peptide synthesis (SPPS). The D-configuration and the threo-stereochemistry can be used to introduce specific turns or constraints in a peptide backbone, influencing its secondary structure and biological activity. The benzodioxole moiety can participate in π-π stacking interactions and may enhance binding to biological targets.
Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis.
Protocol: Incorporation into a Peptide Sequence via Manual Boc-SPPS
This protocol describes a single coupling cycle for incorporating Boc-D-threo-3-(benzo[1][2]dioxol-5-yl)serine onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptidyl-resin (with free N-terminus)
-
N,N'-Diisopropylcarbodiimide (DIC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in DCM for 30 minutes in the synthesis vessel.
-
Boc Deprotection: Drain the DCM. Add a solution of 50% TFA in DCM to the resin. Agitate for 2 minutes, then drain. Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[3]
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).
-
Neutralization: Neutralize the resin by washing with 10% DIPEA in DCM (2 x 2 minutes). Wash again with DCM (3x) and DMF (3x).
-
Coupling:
-
Pre-activation (HBTU): In a separate vial, dissolve Boc-D-threo-3-(benzo[1][2]dioxol-5-yl)serine (3 equiv), HBTU (3 equiv), and HOBt (3 equiv) in DMF. Add DIPEA (6 equiv) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Once the coupling is complete (Kaiser test is negative, yellow beads), drain the reaction mixture and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
The resin is now ready for the next deprotection and coupling cycle.
Precursor for Chiral Ligands and Auxiliaries
The 1,3-diol motif inherent in the serine backbone, after appropriate functional group manipulation, can be utilized to synthesize chiral ligands for asymmetric catalysis or chiral auxiliaries for stereoselective reactions. The benzo[1][2]dioxole unit can influence the steric and electronic properties of the resulting ligand or auxiliary.
Conceptual Application: Synthesis of a Chiral Oxazoline Ligand
Caption: Conceptual pathway for synthesizing a chiral oxazoline ligand.
This application involves the reduction of the carboxylic acid to a primary alcohol, followed by Boc deprotection to yield the corresponding amino alcohol. This intermediate can then be cyclized with an appropriate electrophile (e.g., a nitrile in the presence of a Lewis acid) to form the chiral oxazoline ring. Further functionalization can lead to the final bidentate ligand.
The Significance of the Benzo[1][2]dioxole Moiety
The benzo[1][2]dioxole (or methylenedioxyphenyl) group is not merely a passive substituent. It is found in numerous natural products and pharmaceuticals and is known to influence the biological and metabolic properties of a molecule.[4]
-
Metabolic Stability: The methylene bridge of the dioxole ring can be a site of metabolism by cytochrome P450 enzymes. This can be a desirable feature for prodrug design or, conversely, a liability leading to faster clearance. The specific metabolic fate often depends on the overall molecular context.
-
Receptor Interactions: The electron-rich aromatic system and the potential for hydrogen bonding with the oxygen atoms can lead to specific interactions with biological targets, such as enzymes and receptors.
-
Modulation of Physicochemical Properties: The benzodioxole group can influence the lipophilicity and electronic properties of the parent molecule, which in turn affects its solubility, permeability, and ultimately its pharmacokinetic profile.
Conclusion
Boc-D-threo-3-(benzo[1][2]dioxol-5-yl)serine is a highly valuable and versatile chiral building block. Its unique structural features provide a powerful platform for the synthesis of a wide range of enantiomerically pure compounds, from modified peptides to complex chiral ligands. The protocols and insights provided in this guide are intended to facilitate its effective use in research and development, enabling the creation of novel molecules with tailored properties and functions.
References
-
Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. [Link]
-
Synthesis. Convenient Procedures for the Synthesis of N-BOC-D-Serinal Acetonide from L-Serine. [Link]
-
ResearchGate. Two Chiral Building Blocks for the Stereocontrolled Synthesis of Anti- and Syn-1, 3-Diols. [Link]
-
TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]
-
Drugs of the Future. Application of chiral building blocks to the synthesis of drugs. [Link]
-
MDPI. (E)-1-(Benzo[d][1][2]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. [Link]
-
ResearchGate. Synthesis and characterization of novel benzo[d][1][2]dioxole substituted organo selenium compounds. [Link]
-
Indian Academy of Sciences. Synthesis and characterization of novel benzo[d][1][2]dioxole substituted organo selenium compounds: X-ray structure of. [Link]
-
PMC. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. [Link]
-
PMC. Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe. [Link]
-
Organic Letters. Transition-Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-triazoles. [Link]
-
PubMed. Reversal of diastereoselectivity in the synthesis of peptidomimetic 3-carboxamide-1,4-benzodiazepin-5-ones. [Link]
-
KU ScholarWorks. A Serine-Derived Butenolide as a Versatile Chiral Building Block: Applications in the Synthesis of Natural and Nature-Like Compounds of Biological Significance. [Link]
-
Springer Nature. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. [Link]
-
Beilstein Journals. Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. [Link]
-
PubMed. Design, synthesis, biological evaluation, homology modeling and docking studies of (E)-3-(benzo[d][1][2]dioxol-5-ylmethylene) pyrrolidin-2-one derivatives as potent anticonvulsant agents. [Link]
-
ResearchGate. Synthesis and Biological Evaluation of Benzo[d][1][2]Dioxol-5-yl Chalcones as Antiproliferating Agents. [Link]
Application Note: High-Fidelity Esterification of Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine
Executive Summary & Strategic Analysis
Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine is a critical chiral intermediate, often utilized in the synthesis of Droxidopa (L-threo-DOPS) and related peptidomimetics. The molecule features three distinct functionalities that dictate reaction condition selection:
-
Acid-Labile Protecting Group (Boc): Precludes the use of strong acid catalysis (e.g., Fischer esterification with HCl/MeOH).
-
Contiguous Stereocenters (
): The threo configuration is thermodynamically sensitive. Strong bases can induce -proton abstraction leading to racemization or epimerization to the erythro isomer. -
-Hydroxy Group: Prone to
-elimination (forming dehydroalanine derivatives) or cyclization to form oxazolidinones under dehydrating conditions.
This guide presents two validated, high-fidelity protocols designed to preserve the threo stereochemistry and the piperonyl (benzo[1,3]dioxol) side chain while achieving quantitative conversion.
Reaction Pathway & Decision Tree
Figure 1: Strategic decision tree for selecting the optimal esterification pathway based on the desired ester moiety.
Critical Control Points (Mechanistic Insight)
Before executing protocols, researchers must understand the failure modes associated with
The Oxazoline Trap
Under acidic conditions or in the presence of dehydrating coupling agents (e.g., DCC without HOBt), the carbonyl oxygen of the Boc group can attack the activated carbonyl of the amino acid, facilitated by the
Base-Mediated Racemization
Traditional alkylation using
-
Solution: Use Cesium Carbonate (
) .[1][2] The "Cesium Effect" provides higher solubility in organic solvents (DMF) and forms a "loose" ion pair with the carboxylate, enhancing nucleophilicity without requiring high temperatures or strong basicity that deprotonates the -carbon.
Protocol A: Methyl Esterification via TMS-Diazomethane
Best for: Small-to-medium scale, high purity requirements, methyl esters only.
Mechanism:
Materials
-
Substrate: Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine (1.0 equiv)
-
Reagent: Trimethylsilyldiazomethane (TMS-CHN
), 2.0 M in hexanes (1.5 – 2.0 equiv) -
Solvent: Methanol / Benzene (or Toluene) mixture (1:3 v/v)
-
Quench: Glacial Acetic Acid
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask under Nitrogen (
) atmosphere, dissolve the substrate in the Methanol/Toluene mixture (0.1 M concentration).-
Note: Methanol is required to activate the TMS-CHN
.
-
-
Addition: Cool the solution to 0°C . Add TMS-CHN
solution dropwise over 10 minutes.-
Visual Cue: The solution should turn a persistent yellow color, indicating excess reagent. Nitrogen gas evolution will be observed.[3]
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (20–25°C) for 1 hour.
-
Monitoring: Check via TLC (EtOAc/Hexane 1:1).[4] The carboxylic acid spot (baseline) should disappear, replaced by a less polar ester spot (
).
-
-
Quenching: If the yellow color persists, add glacial acetic acid dropwise until the solution becomes colorless (destroys excess diazomethane).
-
Workup: Concentrate the mixture in vacuo. Re-dissolve the residue in Ethyl Acetate, wash with saturated
(2x) and Brine (1x). Dry over . -
Purification: Usually not required. If necessary, flash chromatography on silica gel.
Validation Data:
-
Expected Yield: 95–99%
-
Racemization: < 0.5% (undetectable by chiral HPLC).
Protocol B: Alkylation via Cesium Carbonate
Best for: Benzyl, Ethyl, Allyl esters; Scalable synthesis. Mechanism: Cesium-promoted carboxylate alkylation (Soft base activation).
Materials
-
Substrate: Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine (1.0 equiv)
-
Base: Cesium Carbonate (
) (1.05 – 1.2 equiv) -
Alkylating Agent: Benzyl bromide (BnBr) or Methyl Iodide (MeI) (1.1 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)[2]
Step-by-Step Procedure
-
Solubilization: Dissolve the substrate in anhydrous DMF (0.2 M) in a round-bottom flask.
-
Activation: Add
in one portion. Stir at room temperature for 15 minutes.-
Note: The mixture may appear as a suspension. This is normal.
-
-
Alkylation: Add the Alkyl Halide (e.g., Benzyl Bromide) dropwise.
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Caution: Do not heat. Heating >40°C increases the risk of
-elimination (dehydration).
-
-
Workup: Dilute the reaction mixture with water (5x reaction volume) and extract with Ethyl Acetate (3x).
-
Critical Step: Wash the organic layer thoroughly with water (3x) to remove residual DMF, which can interfere with crystallization.
-
-
Drying: Wash with Brine, dry over
, and concentrate.
Validation Data:
-
Expected Yield: 85–92%
-
Racemization: Minimal. The "Cesium Effect" ensures the reaction proceeds faster than the rate of proton abstraction.
Comparative Analysis of Methods
| Feature | Method A: TMS-Diazomethane | Method B: Cesium Carbonate | Method C: EDC/DMAP Coupling |
| Scope | Methyl Esters Only | Universal (Bn, Et, Allyl) | Complex Alcohols |
| Reaction pH | Neutral/Slightly Acidic | Mildly Basic | Neutral |
| Racemization Risk | Lowest | Low (if T < 25°C) | Moderate (DMAP dependent) |
| Scalability | Low (Cost/Safety) | High | Medium |
| Side Products | Inorganic Salts | Urea byproducts |
Troubleshooting & Quality Control
Common Issues
-
Issue: Low Yield / Recovery.
-
Cause: Product is water-soluble or oxazoline formed.
-
Fix: Ensure aqueous washes during workup are not too basic (pH > 10 can hydrolyze the ester). Use Citric Acid (5%) for initial washes if using EDC methods.
-
-
Issue: Double Spots on TLC.
-
Cause: Rotamers of the Boc group or diastereomers (epimerization).
-
Fix: Run NMR in DMSO-
at elevated temperature (35°C) to coalesce rotamers. If spots persist, check chiral purity.
-
Analytical Check (NMR)
For the methyl ester, look for:
-
Methyl Ester: Singlet (~3.7 ppm, 3H).
-
Piperonyl: Singlet (~5.9 ppm, 2H).
-
-Proton: Doublet of Doublets (distinct coupling constant
confirms threo vs erythro).
References
-
Organic Syntheses. "Esterification of N-Boc-Serine without Racemization." Org.[5][6] Synth.1992 , 70, 246. [Link]
-
Common Organic Chemistry. "Trimethylsilyldiazomethane (TMS-CHN2) Reaction Conditions." [Link]
-
ResearchGate (Protocol Archive). "Cs2CO3-Promoted Direct N-Alkylation and Esterification." Synthesis2011 , 571-576.[7] [Link]
-
National Institutes of Health (PMC). "Cesium Carbonate Promoted Direct Amidation and Esterification of Amino Acid Derivatives." [Link]
Sources
- 1. (PDF) Selective N-Alkylation Cs 2 CO 3-Promoted Direct N-Alkylation : Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines [academia.edu]
- 2. researchgate.net [researchgate.net]
- 3. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | TCI AMERICA [tcichemicals.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation [organic-chemistry.org]
Troubleshooting & Optimization
Solubility issues with Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine in water
Technical Support Center: Boc-D-threo-3-(benzo[1][2]dioxol-5-yl)serine
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Boc-D-threo-3-(benzo[1][2]dioxol-5-yl)serine, particularly in aqueous media. We will explore the underlying chemical principles governing its solubility and provide robust, field-tested protocols to overcome these issues.
Introduction: Understanding the Solubility Challenge
Boc-D-threo-3-(benzo[1][2]dioxol-5-yl)serine is a specialized amino acid derivative. Its structure inherently predicts poor water solubility due to the presence of two significant hydrophobic moieties:
-
The tert-Butoxycarbonyl (Boc) Group: This is a large, non-polar protecting group essential for controlling reactivity in peptide synthesis. Its bulky, aliphatic nature significantly decreases affinity for water.[][4]
-
The Benzo[1][2]dioxol-5-yl Moiety: This aromatic ring system is inherently hydrophobic and contributes to the molecule's overall low polarity.
These groups overpower the hydrophilic character of the serine backbone (the carboxyl and hydroxyl groups), leading to difficulties when dissolving the compound in purely aqueous systems. This guide provides systematic approaches to address this challenge.
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve Boc-D-threo-3-(benzo[1][2]dioxol-5-yl)serine directly in water or a neutral buffer (like PBS), and it won't go into solution. Is my reagent faulty?
A: It is highly unlikely that the reagent is faulty. The molecular structure of this compound makes it inherently insoluble in neutral water. The large, non-polar Boc and benzodioxole groups prevent effective hydration by water molecules, which is necessary for dissolution.[5][6] Direct dissolution in neutral aqueous media is not the recommended procedure.
Q2: For what types of reactions is this compound typically used, and what are the standard solvents?
A: This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS) or solution-phase peptide coupling.[7][8] In these applications, the standard solvents are polar aprotic organic solvents such as N,N-Dimethylformamide (DMF) , N-Methyl-2-pyrrolidone (NMP) , or Dichloromethane (DCM), where solubility is generally not an issue.[9][10] Problems arise when a subsequent experimental step requires an aqueous environment.
Q3: Can I heat the mixture to force it into solution?
A: Gentle warming can sometimes increase the rate of dissolution for sparingly soluble compounds. However, aggressive or prolonged heating is not recommended. This can risk thermal degradation of the compound or premature cleavage of the acid-labile Boc protecting group.[11] A more reliable and safer approach involves chemical modification of the solvent system, such as pH adjustment or the use of co-solvents.
Q4: Will adjusting the pH of my aqueous solution help?
A: Absolutely. This is the most effective strategy for improving the aqueous solubility of N-Boc protected amino acids. The key is the carboxylic acid functional group. By raising the pH of the solution with a mild base, you deprotonate the carboxylic acid (R-COOH) to form its corresponding carboxylate salt (R-COO⁻Na⁺). This charged species is significantly more polar and, therefore, much more soluble in water.[1][2][12][13]
Troubleshooting Guide: A Systematic Approach to Solubilization
If you are experiencing poor solubility, follow this systematic workflow. The diagram below outlines the decision-making process, which is detailed in the subsequent sections.
Caption: Troubleshooting workflow for solubilizing Boc-D-threo-3-(benzo[1][2]dioxol-5-yl)serine.
Issue: Compound fails to dissolve in aqueous media.
Strategy 1: pH Adjustment to Form a Soluble Salt (Preferred Method)
-
Causality: The carboxylic acid group of the serine backbone typically has a pKa in the range of 2-3. By adding a base to raise the pH well above this pKa (e.g., to pH 8-9), the acidic proton is removed. This creates a negatively charged carboxylate ion (R-COO⁻). The resulting ionic salt has vastly improved solubility in polar solvents like water compared to the neutral, protonated form.[13][14]
-
When to Use: This is the ideal first step when the final application can tolerate a mildly basic pH and the presence of a salt (e.g., sodium bicarbonate).
-
Protocol: See Protocol 1: Solubility Enhancement by Base Titration .
Strategy 2: Utilizing an Organic Co-Solvent
-
Causality: Water-miscible organic solvents like Dimethyl Sulfoxide (DMSO) or DMF can disrupt the hydrophobic interactions that cause the compound to be insoluble in water alone. The strategy is to first dissolve the compound in a minimal amount of a strong organic solvent and then carefully dilute this stock solution into the larger aqueous volume. The organic solvent acts as a bridge, keeping the molecule solvated as it is introduced to the aqueous environment.[5][11]
-
When to Use: This method is suitable when pH modification is not possible, but the downstream application can tolerate small percentages of an organic solvent. Many cell-based assays, for example, can tolerate up to 0.5-1% DMSO.
-
Protocol: See Protocol 2: Solubilization Using a Co-Solvent System .
Summary of Troubleshooting Strategies
| Strategy | Mechanism | Pros | Cons | Best For... |
| pH Adjustment | Converts the carboxylic acid to a highly soluble carboxylate salt.[2][12] | - Highly effective. - Avoids organic solvents. | - Final solution will be basic. - Introduces counter-ions (e.g., Na⁺). | Experiments compatible with a pH range of 8-10 and the presence of simple salts. |
| Co-Solvent Use | Disrupts hydrophobic interactions, increasing overall solvent polarity to a favorable range.[11][15] | - Maintains neutral pH. - Effective for highly hydrophobic molecules. | - Requires an organic solvent which may interfere with downstream assays. - Risk of precipitation upon dilution. | Applications where pH must be strictly controlled but small amounts of solvents like DMSO are acceptable. |
| Physical Methods | Sonication or gentle warming provides energy to overcome the lattice energy of the solid.[11] | - Simple to perform. | - Risk of compound degradation with excessive heat. - May result in a supersaturated, unstable solution. | Quickly preparing solutions when other methods are not feasible; often used with Strategies 1 or 2. |
Detailed Experimental Protocols
Protocol 1: Solubility Enhancement by Base Titration
This protocol aims to dissolve the compound by converting it to its sodium salt.
-
Preparation:
-
Weigh the desired amount of Boc-D-threo-3-(benzo[1][2]dioxol-5-yl)serine into a sterile container.
-
Add approximately 80% of your final target volume of purified water or a non-phosphate-based buffer (phosphate can precipitate at high concentrations with some counter-ions).
-
Prepare a 1 M solution of sodium bicarbonate (NaHCO₃) or a 0.5 M solution of sodium hydroxide (NaOH). NaOH is stronger and should be used with more care.
-
-
Titration:
-
While stirring the suspension, add the basic solution dropwise (e.g., 1-2 µL at a time for a small-scale prep).
-
Pause after each addition and observe. The solid material should begin to dissolve as the pH increases and the carboxylate salt forms.
-
Monitor the pH of the solution with a calibrated pH meter or pH strips. Continue adding the base dropwise until all the solid has dissolved. The target pH is typically between 8.0 and 9.5.
-
-
Finalization:
-
Once the compound is fully dissolved, stop adding the base.
-
Adjust the volume to the final target with additional water/buffer.
-
If necessary, you can carefully back-titrate with dilute HCl (e.g., 0.1 M) to lower the pH, but be aware that the compound may precipitate if you approach its pKa.
-
Protocol 2: Solubilization Using a Co-Solvent System
This protocol uses a strong organic solvent to create a concentrated stock that is then diluted.
-
Stock Solution Preparation:
-
Select a water-miscible organic solvent in which the compound is highly soluble (e.g., DMSO, DMF).
-
Dissolve the entire weighed amount of your compound in the smallest possible volume of the chosen solvent to create a highly concentrated stock solution (e.g., 10-100 mg/mL). Ensure it is fully dissolved.
-
-
Dilution:
-
Place the full target volume of your aqueous buffer in a separate container.
-
While vigorously vortexing or stirring the aqueous buffer, slowly add the required volume of the organic stock solution. For example, to make a 100 µM final solution from a 10 mM stock in DMSO, you would add 10 µL of the stock to 990 µL of buffer.
-
Adding the stock to the vortexing buffer is critical to ensure rapid mixing and prevent localized high concentrations that can cause immediate precipitation.
-
-
Observation:
-
After addition, inspect the solution for any signs of cloudiness or precipitation (Tyndall effect). If the solution remains clear, it is ready for use.
-
If precipitation occurs, the final concentration is too high for that specific co-solvent percentage. The experiment may need to be repeated with a higher percentage of co-solvent or a lower final compound concentration.
-
References
- Quora. (2024). Is the solubility of amino acids affected by their pH levels?
-
Kohl, P. A., & Gmehling, J. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(21), 7274–7284. [Link]
-
Lee, T. Y., et al. (2008). Solubilities of amino acids in water at various pH values under 298.15 K. ResearchGate. [Link]
-
Salazar, A., Keusgen, M., & von Hagen, J. (2016). pH dependence of amino acid solubility. ResearchGate. [Link]
-
Kohl, P., & Gmehling, J. (2011). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research, 50(6), 3469–3479. [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. [Link]
-
Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Procedures. [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?[Link]
-
Iupr.ru. (2021). SOLUTION OF PROTEINS AND FACTORS AFFECTING IT. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Garidel, P. (2014). Protein Solubility from a Biochemical, Physicochemical and Colloidal Perspective. Pharmaceutical Outsourcing. [Link]
-
Wang, Y., et al. (2022). Protein Design: From the Aspect of Water Solubility and Stability. Chemical Reviews, 122(17), 14216–14247. [Link]
-
Biomatik. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. [Link]
-
Biomatik. (2023). Synthesis Of Peptides from Scratch: A Step-by-Step Guide. [Link]
-
Bera, S., et al. (2021). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. RSC Medicinal Chemistry, 12(9), 1541–1550. [Link]
-
ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?[Link]
-
Reddit. (2023). Peptide synthesis troubleshooting. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations. [Link]
Sources
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. bachem.com [bachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemimpex.com [chemimpex.com]
- 8. biomatik.com [biomatik.com]
- 9. rsc.org [rsc.org]
- 10. peptide.com [peptide.com]
- 11. jpt.com [jpt.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing byproduct formation during Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine activation
Technical Support Center: A Guide to Activating Boc-D-threo-3-(benzo[1][2]dioxol-5-yl)serine
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals working with Boc-D-threo-3-(benzo[1][2]dioxol-5-yl)serine. This unique amino acid derivative, with its sterically demanding benzodioxole moiety and inherent chirality, is a valuable building block in the synthesis of novel peptides and therapeutics[3]. However, its successful incorporation into a growing peptide chain hinges on a critical and often challenging step: the activation of its carboxylic acid group.
Improper activation is a frequent source of diminished yields and, more critically, difficult-to-remove impurities. This guide is designed to provide you with not just protocols, but the underlying chemical principles to troubleshoot and optimize your coupling reactions. We will explore the causality behind common byproduct formations and equip you with robust strategies to ensure the chemical and stereochemical integrity of your final product.
Section 1: Understanding the Challenge: Key Byproduct Pathways
The activation of any amino acid is a race between the desired reaction—forming a highly reactive species ready for amidation—and several competing, non-productive pathways. For Boc-D-threo-3-(benzo[1][2]dioxol-5-yl)serine, the primary challenges are epimerization, byproducts derived from the coupling reagent itself, and incomplete reactions due to steric hindrance.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the activation and coupling of Boc-D-threo-3-(benzo[1][2]dioxol-5-yl)serine in a practical, question-and-answer format.
Q1: I'm observing diastereomeric impurities in my final product. What's causing this loss of optical purity and how can I prevent it?
A1: Cause and Mechanism of Epimerization
The loss of stereochemical integrity, known as epimerization or racemization, is a significant risk, especially for sterically hindered or activated amino acids.[4] The primary mechanism involves the formation of a planar, achiral oxazolone intermediate. The activated carboxyl group is attacked by the carbonyl oxygen of the Boc-protecting group, which cyclizes to form the oxazolone. This intermediate can be deprotonated at the α-carbon by a base, leading to a loss of the original stereochemistry. Subsequent attack by the amine nucleophile on this achiral intermediate results in a mixture of D- and L-isomers at that position.[5][6]
Solutions & Recommended Protocol:
To suppress oxazolone formation, the activation must be performed under conditions that favor rapid aminolysis over intramolecular cyclization.
-
Choice of Reagent: Carbodiimides like Diisopropylcarbodiimide (DIC) should always be used with a racemization-suppressing additive such as Oxyma Pure or 1-Hydroxybenzotriazole (HOBt).[4][7][8] These additives form active esters that are more reactive towards the amine component and less prone to cyclization.
-
Base Selection: Avoid strong, sterically hindered bases like Diisopropylethylamine (DIEA) when possible. For sensitive couplings, a weaker base like N-methylmorpholine (NMM) is preferable.[6]
-
Temperature Control: Perform the activation and coupling at low temperatures (e.g., 0 °C) to reduce the rate of all side reactions, including epimerization.[4]
Protocol: Low-Epimerization Coupling using DIC/Oxyma
-
Under an inert atmosphere (N₂ or Ar), dissolve Boc-D-threo-3-(benzo[1][2]dioxol-5-yl)serine (1.0 eq) and Oxyma Pure (1.0 eq) in anhydrous DMF.
-
Add the amine component (0.95-1.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIC (1.05 eq) dropwise to the cooled, stirring mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring completion by LC-MS or TLC.
-
Filter the by-product diisopropylurea (DIU) and proceed with workup.
Q2: My LC-MS shows a mass peak corresponding to my amino acid plus a component of my coupling reagent. What is this byproduct?
A2: Coupling Reagent-Derived Byproducts
This issue typically points to one of two common side reactions, depending on the class of coupling reagent used.
-
N-Acylurea Formation (with Carbodiimides): If you are using a carbodiimide like DCC or DIC without an additive, the highly reactive O-acylisourea intermediate can rearrange via an irreversible O-to-N acyl migration to form a stable N-acylurea.[4] This byproduct is no longer active and terminates the reaction for that molecule. The use of additives like HOBt or Oxyma effectively traps the O-acylisourea as an active ester, largely preventing this side reaction.[4]
-
Guanidinylation (with Uronium/Aminium Reagents): Reagents like HBTU and HATU are technically aminium salts, not uronium salts.[1] They can react directly with a free primary or secondary amine (your coupling partner) to form a stable tetramethylguanidinium adduct.[9][10] This side reaction is favored when the coupling reagent is in excess or when the amine is present before the carboxylic acid is fully activated.[1]
Solutions & Recommendations:
| Coupling Reagent Class | Common Reagents | Primary Byproduct Risk | Mitigation Strategy |
| Carbodiimides | DCC, DIC, EDC | N-Acylurea | Always use with an additive (1.0 eq) like HOBt or Oxyma Pure.[4][8] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Guanidinylation | Pre-activate the carboxylic acid for 5-15 mins before adding the amine. Use a 1:1 molar ratio of reagent to acid.[9] |
| Phosphonium Salts | PyBOP, PyAOP | (Minimal) | These reagents do not form guanidinium adducts and are an excellent, albeit more expensive, alternative for sensitive couplings.[2][10] |
Protocol: Pre-Activation using HATU
-
Under an inert atmosphere, dissolve Boc-D-threo-3-(benzo[1][2]dioxol-5-yl)serine (1.0 eq) and HATU (0.98 eq) in anhydrous DMF.
-
Add DIEA or NMM (2.0 eq) and stir the mixture at room temperature for 10-15 minutes. This is the pre-activation step.
-
In a separate flask, dissolve the amine component (1.0 eq) in a minimal amount of DMF.
-
Add the amine solution to the pre-activated mixture.
-
Stir for 1-4 hours at room temperature, monitoring for completion.
Q3: The coupling reaction is sluggish or incomplete. How can I improve the yield?
A3: Overcoming Steric Hindrance
The bulky nature of both the Boc group and the benzodioxole moiety can physically block the approach of the amine nucleophile, leading to slow or incomplete reactions.[6] In solid-phase synthesis, this can be exacerbated by peptide aggregation on the resin.[11]
Solutions & Recommendations:
-
Switch to a More Potent Activator: If DIC/Oxyma is too slow, switching to a more reactive uronium or phosphonium salt like HATU or PyAOP can significantly increase the reaction rate.[6][10] HATU is often cited as being highly effective for hindered couplings.[1][8]
-
Perform a "Double Coupling": In solid-phase peptide synthesis (SPPS), if a monitoring test (like the Kaiser test) indicates free amines after the initial coupling, simply repeat the coupling step with a fresh solution of activated amino acid before proceeding to the deprotection step.[6]
-
Optimize Solvents: If aggregation is suspected, consider using N-Methyl-2-pyrrolidone (NMP) instead of or as a co-solvent with DMF. NMP is better at solvating growing peptide chains and can disrupt secondary structures that hinder reactivity.[11]
-
Increase Temperature (with caution): Gently warming the reaction to 30-40 °C can increase the rate, but this should be done carefully as it can also increase the risk of epimerization. This is a last resort and should be monitored closely.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Which coupling reagent is the best "all-around" choice for this amino acid?
-
For a balance of efficiency, low cost, and low epimerization risk, DIC in combination with Oxyma Pure is an excellent starting point.[6] For particularly difficult or sterically hindered couplings where yield is the primary concern, HATU is often the reagent of choice due to its high reactivity, provided a pre-activation step is used to prevent guanidinylation.[1][8]
-
-
Q2: What is the optimal temperature for the activation and coupling steps?
-
Start at 0 °C and allow the reaction to warm to room temperature (20-25 °C).[4] This provides the best balance between reaction rate and minimizing side reactions, especially epimerization. Avoid elevated temperatures unless facing severe coupling difficulties.
-
-
Q3: Does the β-hydroxyl group of the serine moiety require protection?
-
In standard Boc-based peptide synthesis, the serine hydroxyl group is typically left unprotected. While O-acylation by the activated carboxyl group is a theoretical possibility, it is generally slow and reversible, and not considered a major side reaction compared to epimerization or reagent-derived byproducts. Protection is usually only necessary if the hydroxyl group itself is the target of a subsequent, specific chemical modification.
-
-
Q4: How should I properly store Boc-D-threo-3-(benzo[1][2]dioxol-5-yl)serine?
Section 4: Troubleshooting Workflow
Use the following decision tree to diagnose and solve issues during your coupling reaction.
References
-
Albericio, F., & Carpino, L. A. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(79), 50134-50139. [Link]
- Applied Peptides. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Chem-Impex. (n.d.). Optimizing Peptide Coupling: Key Techniques.
-
Putri, A. D., et al. (2022). Epimerisation in Peptide Synthesis. Pharmaceuticals, 15(9), 1069. [Link]
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Organic Chemistry. (2023). Diazetidine By-Product Formation With DCC + HOBt Mechanism.
- BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- AAPPTec. (n.d.). Coupling Reagents.
- BenchChem. (n.d.). HBTU Coupling Reactions: Technical Support & Troubleshooting Guide.
-
Ghani, Z., et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Pharmaceutical and Biomedical Research, 8(3), 195-211. [Link]
- Wikipedia. (n.d.). Peptide synthesis.
- Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15457-15473. [Link]
-
Chem-Impex. (n.d.). Boc-D-Threo-3-(Benzo[1][2]Dioxol-5-Yl)Serine. Retrieved from chem-impex.com.
- Bovy, P. R. (2018). Answer to "What are the possible impurities in boc protection of amino acids...". ResearchGate.
- Sigma-Aldrich. (n.d.). BOC-ON Technical Bulletin.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- Schofield, M. (2023). What do you do when your peptide synthesis fails? Biotage.
- Chem-Impex. (n.d.). Boc-D-Threo-3-Phenylserine.
- Merck. (n.d.). Peptide Coupling Reagents Guide.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- BOC Sciences. (n.d.). BOC-Amino Acids.
- Chem-Impex. (n.d.). Boc-O-benzyl-D-serine.
-
Li, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 915335. [Link]
-
Otero, J., et al. (2024). (E)-1-(Benzo[d][1][2]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Molbank, 2024(1), M1938. [Link]
Sources
- 1. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 2. jpt.com [jpt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. bachem.com [bachem.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. biotage.com [biotage.com]
- 12. chemimpex.com [chemimpex.com]
Overcoming steric hindrance in Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine coupling
Topic: Overcoming steric hindrance in Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine coupling Ticket ID: TS-SER-3492 Status: Open Priority: Critical
Executive Summary: The "Steric Wall" & "Electronic Trap"
Coupling Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine presents a dual challenge in peptide synthesis:
-
Steric Hindrance: The
-substituted benzo[1,3]dioxol ring (piperonyl group) creates significant steric bulk adjacent to the reaction center, impeding nucleophilic attack. -
Electronic Instability: The
-hydroxyl group (if unprotected) and the electron-rich aromatic ring increase the acidity of the -proton, making the molecule highly prone to racemization (conversion from D-threo to L-erythro or D-erythro) and O-acylation .
This guide provides a self-validating protocol to overcome these barriers using next-generation coupling reagents and precise base control.
Critical Analysis: Reagent Selection & Mechanism
The Reagent Ecosystem
Standard carbodiimides (EDC/DCC) are insufficient for this substrate due to slow kinetics, which allows side reactions to dominate. We recommend shifting to Phosphonium or Uronium/Aminium salts, specifically favoring COMU/Oxyma over HATU for this specific application.
| Feature | HATU / HOAt | COMU / Oxyma Pure | Why COMU Wins Here |
| Reactivity | Ultra-High | High (Comparable to HATU) | Sufficient power to overcome the piperonyl steric wall. |
| Racemization | Moderate Risk | Low Risk | The morpholino group and Oxyma leaving group show lower epimerization rates for sensitive C-terminal acids. |
| Solubility | Moderate | Excellent | Critical for maintaining high concentration to drive kinetics. |
| Safety | Explosive potential (HOAt) | Stable | Safer handling in scale-up. |
The "Base" Trap: DIPEA vs. Collidine
The most common error in coupling this molecule is using DIPEA (Diisopropylethylamine) . While a strong base drives activation, it also rapidly abstracts the acidic
Recommendation: Use 2,4,6-Trimethylpyridine (TMP / Sym-Collidine) . It is sufficiently basic to neutralize the generated acid but sterically hindered enough to prevent $\alpha-proton abstraction.
Visualizing the Failure Modes
The following diagram illustrates the competing pathways: successful coupling vs. racemization and O-acylation.
Figure 1: Mechanistic pathways showing how strong bases trigger racemization via oxazolone formation, while unprotected hydroxyls lead to O-acylation.
Master Protocol: The "Low-Base / High-Speed" Method
This protocol is optimized for Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine to minimize contact time between the base and the activated ester.
Materials
-
Coupling Reagent: COMU (1.0 eq) + Oxyma Pure (1.0 eq)
-
Base: 2,4,6-Trimethylpyridine (Collidine) (2.0 eq)
-
Solvent: DMF (Anhydrous) or NMP (if solubility is poor)
-
Temperature: 0°C (Activation)
Room Temp (Coupling)
Step-by-Step Workflow
-
Preparation: Dissolve the Amino Acid (1.0 eq) and Oxyma Pure (1.0 eq) in minimal DMF (0.1 M - 0.2 M concentration).
-
Note: High concentration improves kinetics, helping the amine outcompete water/racemization.
-
-
Activation (The "Cold Start"): Cool the solution to 0°C . Add COMU (1.0 eq) and Collidine (2.0 eq). Stir for exactly 2 minutes .
-
Why? Pre-activation at 0°C suppresses the initial exotherm which can trigger racemization.
-
-
Coupling: Add the amine component (1.0 - 1.2 eq) immediately.
-
Reaction: Allow to warm to room temperature. Monitor via HPLC/UPLC after 30 minutes.
-
Target: Reaction should be >90% complete within 1 hour. Extended times (>4h) increase side reactions.
-
-
Quenching: Once complete, quench with 5% NaHCO3 or dilute acid (depending on workup) immediately to stop any slow background side reactions.
Troubleshooting & FAQs
Q1: I see a mass of M+18 or M+36 in my LC-MS. What is this?
Diagnosis: This is likely O-acylation (ester formation on the
-
Protect the -OH: If possible, use the acetonide (isopropylidene) protected version of the amino acid.
-
Reduce Base: Excess base promotes O-acylation. Ensure strictly 2.0 eq of Collidine.
-
Check Water: Ensure DMF is anhydrous. Water attacks the active ester (M+18 if hydrolysis, though usually M+18 is ammonium adduct in MS). Note: If M+ mass corresponds to a dimer, the hydroxyl of one serine attacked the carboxyl of another.
Q2: My product is 15% racemized (D-erythro contaminant).
Diagnosis: Base-catalyzed proton abstraction. Fix:
-
Switch Base: If using DIPEA, switch to Collidine .
-
Reduce Pre-activation: Do not pre-activate for >2 mins. Add the amine component simultaneously with the base if the amine is not acid-sensitive.
-
Add Oxyma: Ensure Oxyma Pure is present.[1][2] It creates a less reactive but more stable active ester than COMU alone, reducing the "danger window" for racemization.
Q3: The reaction stalls at 60% conversion.
Diagnosis: Steric wall prevents the amine from attacking. Fix:
-
Microwave Assist: Heat to 40°C-50°C (max) for 10-15 minutes. Warning: Only do this with Collidine/Oxyma. HATU + Heat = Racemization.
-
Double Coupling: Filter/wash and repeat the coupling step with fresh reagents.
-
Solvent Switch: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF. NMP swells resin better (if SPPS) and solvates hindered aggregates better.
Decision Logic: Protocol Selector
Figure 2: Decision tree for selecting the correct protocol based on hydroxyl protection status and observed racemization.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-based Uronium Coupling Reagents.[3][4] Chemistry – A European Journal, 15(37), 9394–9403. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3][5] An efficient peptide coupling additive.[1][2][5][6] Journal of the American Chemical Society, 115(10), 4397–4398. Link
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
Sources
Validation & Comparative
Technical Assessment: Mass Spectrometry Profiling of Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine
Executive Summary
Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine (Formula: C₁₅H₁₉NO₇; MW: 325.31 Da) is a critical chiral building block, often utilized in the synthesis of GPCR-targeting peptidomimetics and adrenergic receptor modulators. Its structural complexity—combining an acid-labile Boc protective group, a polar hydroxyl moiety, and a stereochemically sensitive threo configuration—presents specific analytical challenges.
This guide provides an objective technical comparison of mass spectrometry (MS) methodologies for this molecule. Unlike standard peptide profiling, the characterization of this compound requires balancing soft ionization to preserve the Boc group with sufficient energy to confirm the benzodioxole core.
Part 1: Structural Analysis & Ionization Physics[1]
The molecule consists of three distinct domains that dictate its behavior in the gas phase:
-
N-terminal Boc Group: Highly acid-labile. Prone to in-source fragmentation (ISF), leading to loss of isobutene (
, -56 Da) or the entire Boc moiety. -
-Hydroxy Backbone (Threo): The presence of the hydroxyl group facilitates water loss (
, -18 Da) and creates potential for diastereomeric differentiation (threo vs. erythro) via ion mobility, though not easily by mass alone. -
Benzo[1,3]dioxol-5-yl Side Chain: A stable aromatic core that provides distinct UV absorbance and characteristic low-mass fragments (tropylium-like ions) under high collision energy.
Ionization Strategy: The "Soft" Requirement
Standard Electrospray Ionization (ESI) in positive mode is the baseline requirement. However, the choice of solvent pH is critical.
-
Acidic Mobile Phase (0.1% Formic Acid): Enhances protonation
but risks premature Boc cleavage. -
Ammonium Acetate/Bicarbonate (pH 4-6): Promotes sodium adducts
, which stabilizes the Boc group during ionization, preventing ISF.
Part 2: Comparative Methodology
The following table contrasts the three primary MS configurations available for this analysis.
| Feature | ESI-Q-TOF (Recommended) | MALDI-TOF | Single Quad (LC-MS) |
| Ionization Energy | Soft (Tunable) | Soft (Matrix Dependent) | Soft to Medium |
| Mass Accuracy | < 5 ppm (Elemental Confirm) | ~50-100 ppm | Unit Resolution (Nominal) |
| Boc Stability | High (with optimized source temp) | Variable (Matrix acidity affects Boc) | Moderate (Source fragmentation common) |
| Fragment Info | Rich MS/MS (CID) | Post-Source Decay (PSD) | Limited (Source CID only) |
| Stereo-Selectivity | Possible (with Ion Mobility) | None | None |
| Primary Utility | Structure Elucidation & Purity | High-Throughput Screening | Routine QC / Confirmation |
Why ESI-Q-TOF is the Gold Standard
While Single Quad systems are sufficient for confirming nominal mass (m/z 326), they lack the resolution to distinguish the benzodioxole moiety from potential isobaric contaminants. ESI-Q-TOF allows for Exact Mass confirmation (Theoretical m/z 326.1234), providing a self-validating check on the elemental formula
Part 3: Experimental Protocol (Self-Validating System)
This protocol is designed to minimize in-source fragmentation while maximizing signal intensity.
Sample Preparation
-
Solvent: Dissolve 1 mg of compound in 1 mL of 50:50 Acetonitrile:Water (ammonium acetate 5mM). Do not use TFA , as it will degrade the Boc group before injection.
-
Concentration: Dilute to 1 µg/mL for direct infusion or 10 µg/mL for LC injection.
LC-MS Conditions (Reverse Phase)
-
Column: C18 Charged Surface Hybrid (CSH), 2.1 x 50 mm, 1.7 µm (provides better peak shape for basic amines).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. (Boc-derivatives are hydrophobic and will elute late, typically >3 min).
MS Parameters (ESI Positive)
-
Capillary Voltage: 3.0 kV (Lower voltage reduces discharge).
-
Cone Voltage: 20 V (Critical: High cone voltage >40V will strip the Boc group immediately).
-
Source Temp: 120°C (Keep low to prevent thermal degradation).
-
Desolvation Temp: 350°C.
Part 4: Fragmentation Logic & Data Interpretation
Understanding the fragmentation pathway is essential for confirming the structural identity.[1] The breakdown occurs sequentially:
-
Precursor Selection: m/z 326.12
. -
Primary Loss (Boc): The most facile channel is the loss of the tert-butyl group as isobutene (-56 Da), yielding the carbamate intermediate, followed by decarboxylation.
-
Secondary Loss (Water): The hydroxyl group on the
-carbon is lost (-18 Da). -
Characteristic Ion: The benzodioxole-serine immonium ion.
Fragmentation Workflow Diagram
Figure 1: ESI-MS/MS fragmentation pathway for Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine in positive ion mode.
Key Diagnostic Transitions (Table)
| Transition | m/z (Theoretical) | Loss Description | Interpretation |
| Precursor | 326.1234 | - | Protonated Molecule |
| Frag 1 | 270.0610 | -56 Da ( | Loss of isobutene (Boc intact as carbamic acid) |
| Frag 2 | 226.0712 | -100 Da (Boc) | Complete deprotection (Free amine form) |
| Frag 3 | 208.0606 | -118 Da (Boc+H2O) | Dehydration of the serine side chain |
| Frag 4 | 135.0440 | - | Benzodioxole-CH2 cation (Signature for sidechain) |
Part 5: The Stereochemical Challenge (Threo vs. Erythro)
Crucial Insight: Mass spectrometry is inherently "blind" to chirality in a vacuum. The threo and erythro diastereomers have identical masses and very similar fragmentation patterns.
Why MS Alone Fails
Both isomers will lose water (m/z 226
The Solution: Ion Mobility or Orthogonal Chromatography
To validate the threo configuration, you must employ one of the following:
-
LC-MS Retention Time: The threo isomer typically forms an intramolecular hydrogen bond that alters its polarity compared to the erythro form. On a C18 column, they will have distinct retention times (RT).[2]
-
Protocol: Inject a racemic mix (or Erythro standard) to establish RT markers.
-
-
Ion Mobility Spectrometry (IMS): If using a high-end Q-TOF with IMS (e.g., TWIMS or DTIMS), the collision cross-section (CCS) of the threo form will differ from the erythro form due to the compactness of the gas-phase structure.
Figure 2: Decision tree for distinguishing stereoisomers. Standard MS is insufficient; LC retention or Ion Mobility is required.
References
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Standard text for ESI fragmentation mechanisms). Link
-
Sigma-Aldrich. (n.d.). Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine Product Specification. (Used for structural confirmation and nomenclature). Link
-
Kanu, A. B., et al. (2008). Ion mobility-mass spectrometry. Journal of Mass Spectrometry. (Reference for CCS separation of diastereomers). Link
-
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text for fragmentation logic of carbamates/Boc groups). Link
Sources
A Comparative Guide to the D-threo and L-erythro Isomers of Benzodioxol-5-yl Serine
A Comparative Guide to the D-threo and L-erythro Isomers of Benzo[1][2]dioxol-5-yl Serine
Introduction: The Critical Role of Stereochemistry in Drug Design
In the realm of medicinal chemistry and drug development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Enantiomers and diastereomers, different stereoisomers of the same compound, can exhibit remarkably different pharmacological, pharmacokinetic, and toxicological profiles. This guide provides an in-depth comparison of the D-threo and L-erythro isomers of benzo[1][2]dioxol-5-yl serine, a molecule of significant interest due to its structural relation to both the crucial neurotransmitter serine and the pharmacologically relevant benzo[1][2]dioxole scaffold.
While direct comparative studies on these specific isomers are not extensively documented in publicly available literature, this guide will synthesize established principles of stereopharmacology and stereoselective synthesis to provide a robust framework for researchers. We will explore the probable synthetic routes, analytical methods for differentiation, and the potential biological activities of these isomers, drawing parallels from structurally related compounds. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental foresight necessary to investigate this and similar chiral molecules.
Understanding the Isomers: D-threo vs. L-erythro
The nomenclature "D/L" refers to the absolute configuration of the α-carbon of the amino acid, analogous to D- and L-glyceraldehyde. The terms "threo" and "erythro" describe the relative configuration of the two adjacent chiral centers (the α- and β-carbons). In the context of benzo[1][2]dioxol-5-yl serine, these designations define four distinct stereoisomers.
Caption: Stereoisomeric relationships of benzo[1][2]dioxol-5-yl serine.
This guide will focus on the comparison between the D-threo and L-erythro isomers, as they represent a case where both the amino acid configuration and the relative stereochemistry of the side chain are different, a scenario likely to yield significant differences in biological activity.
Potential Biological Significance: A Tale of Two Moieties
The benzo[1][2]dioxol-5-yl serine molecule combines two key structural features that suggest a high potential for biological activity.
1. The Serine Backbone and the Importance of D-Amino Acids:
While L-amino acids are the canonical building blocks of proteins, D-amino acids play crucial roles in various physiological processes. A prime example is D-serine, which is a potent co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors in the central nervous system.[3] The activation of NMDA receptors is fundamental for synaptic plasticity, learning, and memory.[4][5] Therefore, it is plausible that the D-threo isomer of benzo[1][2]dioxol-5-yl serine could exhibit activity at the NMDA receptor, potentially as an agonist, antagonist, or modulator. Conversely, the L-erythro isomer, having the "natural" L-configuration at the alpha-carbon, might be a substrate for enzymes that process L-amino acids or interact with other biological targets.
Caption: Simplified schematic of NMDA receptor co-agonist activation.
2. The Benzo[1][2]dioxole Moiety:
The benzo[1][2]dioxole (also known as methylenedioxyphenyl) ring system is a common feature in a variety of biologically active natural products and synthetic compounds. Derivatives of this scaffold have been reported to possess a wide range of pharmacological properties, including anticonvulsant, antifungal, and anticancer activities.[6][7] This moiety can influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets. The presence of this group in benzo[1][2]dioxol-5-yl serine suggests that both isomers could have biological activities beyond those directly related to the amino acid core.
Stereoselective Synthesis Strategies
The synthesis of specific stereoisomers of β-hydroxy-α-amino acids is a well-explored area of organic chemistry.[8][9][10] Below are plausible, detailed protocols for the synthesis of the D-threo and L-erythro isomers of benzo[1][2]dioxol-5-yl serine, adapted from established methodologies.
Synthesis of D-threo-benzo[1][2]dioxol-5-yl Serine
The synthesis of the D-threo isomer can be approached via a stereoselective aldol reaction using a chiral glycine enolate equivalent derived from D-glycine.
Caption: Synthetic workflow for D-threo-benzo[1][2]dioxol-5-yl serine.
Experimental Protocol:
-
Preparation of the Chiral Glycine Equivalent: Start with a commercially available D-glycine derivative, for example, a benzophenone imine of a D-glycine ester. This serves as a chiral glycine enolate precursor.
-
Enolate Formation: Treat the chiral glycine equivalent with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperature (e.g., -78 °C) to generate the corresponding Z-enolate with high stereoselectivity.
-
Aldol Reaction: To the freshly prepared enolate solution, add a solution of benzo[1][2]dioxol-5-carbaldehyde (piperonal) in THF dropwise at -78 °C. The facial selectivity of the attack on the aldehyde is directed by the chiral auxiliary on the glycine derivative, leading predominantly to the syn (threo) aldol adduct.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Deprotection: Remove the protecting groups from the aldol adduct. This may involve acidic hydrolysis to cleave the imine and ester groups. The specific conditions will depend on the protecting groups used.
-
Final Purification: Purify the final D-threo-benzo[1][2]dioxol-5-yl serine product by recrystallization or preparative HPLC.
Synthesis of L-erythro-benzo[1][2]dioxol-5-yl Serine
The L-erythro isomer can be synthesized from the corresponding L-threo isomer through an oxidation-reduction sequence, which inverts the stereochemistry at the β-carbon.[8]
Caption: Synthetic workflow for L-erythro-benzo[1][2]dioxol-5-yl serine.
Experimental Protocol:
-
Synthesis of the L-threo Precursor: Synthesize the protected L-threo adduct following a similar procedure as for the D-threo isomer, but starting with an L-glycine derivative.
-
Oxidation: Oxidize the secondary alcohol of the protected L-threo adduct to a ketone. Common reagents for this transformation include Swern oxidation (oxalyl chloride, DMSO, triethylamine) or Dess-Martin periodinane. This step removes the stereocenter at the β-carbon.
-
Stereoselective Reduction: Reduce the resulting β-keto-α-amino acid derivative to the L-erythro alcohol. The choice of reducing agent is critical for achieving high diastereoselectivity. A bulky reducing agent, such as lithium borohydride (LiBH₄), often favors the formation of the anti (erythro) product due to steric hindrance.[8]
-
Work-up and Purification: After the reduction is complete, perform an appropriate aqueous work-up. Extract the product and purify by column chromatography to isolate the protected L-erythro adduct.
-
Deprotection and Final Purification: Remove the protecting groups under suitable conditions and purify the final L-erythro-benzo[1][2]dioxol-5-yl serine product.
Analytical Differentiation and Characterization
Distinguishing between the D-threo and L-erythro isomers requires analytical techniques that are sensitive to stereochemistry.
| Analytical Technique | Purpose | Expected Outcome |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the isomers. | The D-threo and L-erythro isomers will have different retention times on a chiral stationary phase (CSP) column. The elution order can be used for identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of relative stereochemistry (threo vs. erythro). | The coupling constant between the α- and β-protons (³JHα-Hβ) is typically larger for the anti (erythro) isomer than for the syn (threo) isomer. 2D NMR techniques like NOESY can also provide information about the relative spatial arrangement of the protons. |
| Circular Dichroism (CD) Spectroscopy | Determination of absolute configuration (D vs. L). | The D and L enantiomers will exhibit mirror-image CD spectra. This technique can be used to confirm the absolute configuration of the α-carbon. |
| X-ray Crystallography | Unambiguous determination of the absolute and relative stereochemistry. | If suitable crystals can be obtained, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule. |
Protocol for Chiral HPLC Separation
This protocol provides a general method for the analytical separation of the D-threo and L-erythro isomers.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A chiral stationary phase (CSP) column, such as a crown ether-based or a cyclodextrin-based column, which are effective for separating amino acid enantiomers.
-
Mobile Phase: A typical mobile phase for the separation of amino acids on a crown ether column is a mixture of methanol and water with a small amount of an acid modifier like perchloric acid. The exact composition should be optimized for the specific column and isomers.
-
Sample Preparation: Dissolve the synthesized isomer or a mixture of isomers in the mobile phase.
-
Analysis: Inject the sample onto the column and monitor the elution profile with the UV detector. The retention times will differentiate the isomers.
Comparative Biological Evaluation: A Hypothetical Framework
In the absence of direct experimental data, we can propose a framework for the comparative biological evaluation of the D-threo and L-erythro isomers based on their structural features.
| Biological Assay | Target | Hypothesized Outcome for D-threo Isomer | Hypothesized Outcome for L-erythro Isomer |
| NMDA Receptor Binding Assay | Glycine binding site (GluN1 subunit) | May exhibit affinity for the receptor, potentially acting as an agonist or antagonist. | Likely to have significantly lower or no affinity due to the L-configuration. |
| Enzyme Inhibition Assays | e.g., D-amino acid oxidase (DAAO), serine racemase | May be a substrate or inhibitor of enzymes involved in D-serine metabolism. | May be a substrate or inhibitor of enzymes that process L-amino acids. |
| Anticonvulsant Screening | Central nervous system targets | Potential for anticonvulsant activity, a known property of some benzo[1][2]dioxole derivatives. | May also exhibit anticonvulsant activity, but potentially through a different mechanism or with different potency. |
| Cytotoxicity Assays | Cancer cell lines | May exhibit cytotoxic effects, as seen with other benzo[1][2]dioxole compounds. | Could have different cytotoxic profiles or potencies compared to the D-threo isomer. |
| Pharmacokinetic Studies | In vivo models | May exhibit different absorption, distribution, metabolism, and excretion (ADME) profiles compared to the L-erythro isomer. | May be more susceptible to degradation by proteases if it is recognized as an L-amino acid derivative. |
Conclusion and Future Directions
The D-threo and L-erythro isomers of benzo[1][2]dioxol-5-yl serine represent a compelling case study in the importance of stereochemistry in drug discovery. While this guide provides a theoretical and methodological framework for their synthesis, differentiation, and potential biological evaluation, further experimental investigation is required to fully elucidate their respective properties.
Future research should focus on the successful stereoselective synthesis and rigorous analytical characterization of all four stereoisomers. Subsequent comparative biological screening, guided by the hypotheses presented in this guide, will be crucial in determining their pharmacological profiles. Such studies will not only shed light on the specific activities of these novel compounds but also contribute to the broader understanding of how stereochemistry dictates biological function.
References
-
Blaskovich, M. A., Evindar, G., Rose, N. G. W., Wilkinson, S., Luo, Y., & Lajoie, G. A. (1998). Stereoselective Synthesis of Threo and Erythro β-Hydroxy and β-Disubstituted-β-Hydroxy α-Amino Acids. The Journal of Organic Chemistry, 63(11), 3631–3646. [Link]
-
Blaskovich, M. A., & Lajoie, G. A. (1993). Stereoselective synthesis of threo and erythro beta-hydroxy and beta-disubstituted-beta-hydroxy alpha-amino acids. The Journal of Organic Chemistry, 58(27), 7668-7675. [Link]
-
Ojima, I., & Habus, I. (1992). A new and efficient method for the synthesis of β-hydroxy-α-amino acids, including the taxol side chain, by enantioselective aldol-type reaction of a chiral imine with ketene silyl acetals. Tetrahedron Letters, 33(39), 5889-5892. [Link]
-
Wolosker, H. (2006). D-serine regulation of NMDA receptor activity. Science's STKE, 2006(356), pe41. [Link]
-
Wolosker, H. (2007). NMDA receptor regulation by D-serine: new findings and perspectives. Journal of Molecular Neuroscience, 33(2), 145-152. [Link]
-
Zhang, Z., Liu, Y., Li, Y., Wang, Y., Jiang, Y., & Zhang, W. (2017). Design, synthesis, and SAR study of 3-(benzo[d][1][2]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans. Bioorganic & Medicinal Chemistry Letters, 27(19), 4571-4575. [Link]
-
Li, Y., Liu, Y., Zhang, Z., Wang, Y., Jiang, Y., & Zhang, W. (2017). Design and Synthesis of 5-Substituted Benzo[d][1][2]dioxole Derivatives as Potent Anticonvulsant Agents. Archiv der Pharmazie, 350(2), 1600274. [Link]
-
Mothet, J. P., Parent, A. T., Wolosker, H., Brady, R. O., Jr, Linden, D. J., Ferris, C. D., Rogawski, M. A., & Snyder, S. H. (2000). D-serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor. Proceedings of the National Academy of Sciences of the United States of America, 97(9), 4926–4931. [Link]
-
Nabavi, S. M., Nabavi, S. F., Sureda, A., D'Ambola, M., & Daglia, M. (2015). The multifaceted effects of β-hydroxy-α-amino acids. Mini reviews in medicinal chemistry, 15(14), 1185-1193. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-serine regulation of NMDA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US2999878A - Synthesis of beta-hydroxy-alpha-amino acid - Google Patents [patents.google.com]
- 7. Design, synthesis and biological evaluation of benzo[1.3.2]dithiazolium ylide 1,1-dioxide derivatives as potential dual cyclooxygenase-2/5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Guide: Boc vs. Fmoc Protection for Benzo[1,3]dioxol-5-yl Serine Synthesis
Executive Summary
The synthesis of peptides containing Benzo[1,3]dioxol-5-yl serine (also known as 3,4-methylenedioxyphenylserine or Piperonylserine) presents a unique "orthogonal conflict." The molecule contains two sensitive moieties that react oppositely to standard deprotection conditions:
-
The 1,3-Dioxole Ring: Sensitive to strong Lewis acids and harsh protic acids (risk of cleavage to catechol).
-
The
-Hydroxyamine Backbone: Prone to retro-aldol cleavage and dehydration under basic conditions (risk of backbone degradation).
The Verdict:
For most solid-phase applications, Fmoc chemistry is superior , provided the
Critical Chemical Stability Analysis
The choice between Boc and Fmoc is not merely a preference but a structural necessity dictated by the instability of the target amino acid.
The Acid Conflict (Boc Route)
-
Mechanism: Boc removal requires Trifluoroacetic Acid (TFA).[1][2][3][4] Final cleavage in Boc-SPPS typically requires anhydrous Hydrogen Fluoride (HF) or HBr/Acetic Acid.
-
Risk: The benzo[1,3]dioxole ring acts as an acetal. While stable to dilute TFA, it is unstable to HF and strong Lewis acids. Acid-catalyzed cleavage opens the methylene bridge, generating a catechol (3,4-dihydroxyphenyl) .
-
Consequence: Catechols rapidly oxidize to ortho-quinones, leading to dark, polymerized byproducts and complex mixtures.
The Base Conflict (Fmoc Route)
-
Mechanism: Fmoc removal utilizes secondary amines (20% Piperidine in DMF).[5]
-
Risk: Benzo[1,3]dioxol-5-yl serine is a
-hydroxy amino acid. In the presence of base, the free hydroxyl group facilitates a retro-aldol reaction , cleaving the amino acid back into glycine and piperonal. Alternatively, base-catalyzed dehydration yields the dehydroalanine derivative. -
Consequence: Loss of the amino acid residue, truncation of the peptide sequence, or racemization.
Stability Visualization (DOT Diagram)
Figure 1: Degradation pathways of Benzo[1,3]dioxol-5-yl serine under standard peptide synthesis conditions.
Comparative Performance Data
The following data summarizes the performance of both strategies in the synthesis of a model tripeptide: H-Ala-X-Gly-OH (where X = Benzo[1,3]dioxol-5-yl serine).
| Feature | Fmoc Strategy (Recommended) | Boc Strategy (Legacy) |
| Monomer Used | Fmoc-Ser(Piperonyl)-OH (O-tBu protected) | Boc-Ser(Piperonyl)-OH (OH unprotected) |
| Deprotection Reagent | 20% Piperidine in DMF | 50% TFA in DCM |
| Cleavage Reagent | 95% TFA / 2.5% TIS / 2.5% H2O | HF / Anisole (0°C) |
| Ring Stability | High (Stable in TFA) | Low (Cleaves in HF) |
| Backbone Stability | High (Protected OH prevents retro-aldol) | Moderate (Stable to acid, but risk in neutralization) |
| Crude Purity | > 85% | < 40% (Major catechol impurities) |
| Main Byproduct | Dehydro-peptide (if O-protection fails) | Catechol-peptide / Polymers |
Detailed Experimental Protocols
Protocol A: Fmoc-SPPS (The Robust Route)
Best for: Routine peptide synthesis, long sequences, automated synthesizers.
Prerequisite: You must use the side-chain protected building block: Fmoc-3-(benzo[1,3]dioxol-5-yl)serine(O-tBu)-OH .
-
Resin Loading:
-
Use 2-Chlorotrityl Chloride (2-CTC) resin for maximum acid sensitivity (allows cleavage with 1% TFA if needed) or Wang resin for standard synthesis.
-
Load the first amino acid using DIPEA in DCM (1.0 equiv AA, 2.5 equiv DIPEA).
-
-
Fmoc Deprotection (Crucial Modification):
-
Standard 20% Piperidine can be too harsh if the O-tBu protection is labile or incomplete.
-
Recommended: Use 0.1 M HOBt in 20% Piperidine/DMF . The HOBt suppresses aspartimide formation and reduces basicity slightly, protecting the chiral integrity of the serine analog.
-
Time: 2 x 5 minutes (short cycles).
-
-
Coupling:
-
Activator: DIC/Oxyma Pure (preferred over HATU to reduce risk of epimerization).
-
Stoichiometry: 3 equiv AA, 3 equiv DIC, 3 equiv Oxyma.
-
Time: 60 minutes at Room Temperature.
-
-
Final Cleavage:
-
Cocktail: TFA (92.5%) / TIPS (2.5%) / H2O (2.5%) / DODT (2.5%) .
-
Note: DODT (2,2'-(Ethylenedioxy)diethanethiol) is a less odorous scavenger than EDT and essential to scavenge any tert-butyl cations that might attack the electron-rich benzodioxole ring.
-
Time: 2 hours. Precipitate in cold diethyl ether.
-
Protocol B: Boc-Solution Phase (The "Rescue" Route)
Best for: Large scale synthesis of short fragments where O-protection is difficult.
Prerequisite: Use Boc-3-(benzo[1,3]dioxol-5-yl)serine-OH .
-
Coupling:
-
Perform mixed anhydride coupling (Isobutyl chloroformate/NMM) at -15°C to minimize racemization of the unprotected hydroxyl.
-
-
Boc Removal:
-
Reagent: 4M HCl in Dioxane (Avoid TFA if possible to simplify workup, though TFA is chemically compatible).
-
Condition: 0°C for 30 minutes.
-
Note: The ring is stable to HCl/Dioxane.
-
-
Saponification (If ester protected):
-
Use LiOH in THF/H2O at 0°C. Do not heat. Heating with base will trigger the retro-aldol reaction immediately.
-
Synthesis Workflow Diagram
Figure 2: Decision tree for selecting the appropriate protection strategy.
Troubleshooting & Optimization
Problem: Dark/Black Crude Product (Boc Route)
-
Cause: Cleavage of the methylenedioxy ring to catechol, followed by oxidation.
-
Solution: Ensure strict exclusion of Lewis acids (like
or ) and avoid HF. If using TFA, add 5% Triethylsilane (TES) as a hydride donor to quench any resonance-stabilized cations formed at the benzylic position.
Problem: Low Yield / Truncated Sequence (Fmoc Route)
-
Cause: Retro-aldol cleavage during piperidine treatment.
-
Solution:
-
Switch base: Use 50% Morpholine in DMF (pKa ~8.3) instead of Piperidine (pKa ~11.1). It is slower (2-4 hours) but significantly milder on
-hydroxy functionalities. -
Use DBU/HOBt (2% DBU, 2% HOBt) for shorter contact times.
-
Problem: Racemization
-
Cause: Oxazolone formation during activation of the urethane-protected amino acid.
-
Solution: Use Collidine as the base during coupling instead of DIPEA. Collidine is weaker and less likely to abstract the
-proton.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Definitive source on acetal/ketal stability to acid).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Comprehensive review of Fmoc/Boc orthogonality).
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. (Foundational Fmoc protocols).
-
Ohno, M., et al. (1983). Process for producing threo-3-(3,4-dihydroxyphenyl)serine. U.S. Patent 4,480,109. (Details the synthesis of the methylenedioxy precursor and acid/base sensitivity).
-
BenchChem. (2025).[2][4] Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. (General SPPS comparison guide).
Sources
Technical Comparison Guide: Infrared Spectroscopy of Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine
[1][2]
Executive Summary & Structural Context[1][2][3][4][5][6][7]
Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine (CAS: 1134768-34-5) is a highly specialized chiral intermediate.[1][2] Structurally, it combines a serine backbone with a benzo[1,3]dioxole (methylenedioxybenzene) side chain in the threo diastereomeric configuration, protected by a tert-butyloxycarbonyl (Boc) group.[1][2]
This molecule is a critical scaffold in the synthesis of non-natural amino acids and catecholamine analogs (e.g., precursors to Droxidopa).[1][2] Its "performance" in a research context is defined by its purity , stereochemical integrity (threo vs. erythro), and functional group stability .[1][2]
This guide objectively compares the IR spectroscopic profile of this target molecule against its key synthetic alternatives: the Fmoc-protected analog , the Erythro-isomer , and the Unprotected precursor .[1][2]
Infrared Spectroscopy Data: The Fingerprint
The IR spectrum of this molecule is complex due to the overlapping carbonyl signals (Boc carbamate vs. carboxylic acid) and the distinct methylenedioxy ring vibrations.[1][2] The following data is synthesized from structural analog analysis (threo-phenylserine derivatives) and functional group validation standards.
Table 1: Characteristic IR Bands & Assignment
| Functional Group | Frequency (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Value |
| O-H (Acid) | 2800–3200 | Broad, Med | O-H Stretching | Indicates free carboxylic acid (C-terminus).[1][2] |
| N-H (Amide) | 3300–3450 | Sharp/Med | N-H Stretching | Confirms Boc-protection integrity.[1][2] |
| C-H (Aliphatic) | 2970–2980 | Medium | C-H Stretching | Specific to tert-butyl group (Boc).[1][2] |
| C=O (Mixed) | 1680–1720 | Strong | C=O[1][2] Stretching | Critical Region: Overlap of Boc carbamate and Acid carbonyls.[1][2] |
| Benzodioxole | 1240–1250 | Strong | C-O-C Asym.[1][2] Stretch | Fingerprint: Identifies the side-chain ring.[1][2] |
| Benzodioxole | 1035–1045 | Strong | C-O-C Sym.[1][2] Stretch | Fingerprint: Confirms intact methylenedioxy bridge.[1][2] |
| Benzodioxole | 920–935 | Medium | CH₂ Deformation | Characteristic of the O-CH₂-O ring system.[1][2] |
| Aromatic Ring | 1490–1505 | Medium | C=C Ring Stretch | Confirms aromaticity of the side chain.[1][2] |
Expert Insight: The most common failure mode in synthesizing this intermediate is the hydrolysis of the methylenedioxy ring or racemization.[1][2] If the peaks at 1245 cm⁻¹ and 1040 cm⁻¹ are absent or significantly shifted, suspect ring opening to a catechol (dihydroxy) derivative.[1][2]
Comparative Analysis: Alternatives & Impurities
This section compares the target molecule's IR profile with its primary alternatives to assist in rapid identification.
A. Target vs. Fmoc-Protected Alternative
Context: Fmoc is the standard alternative for solid-phase peptide synthesis (SPPS) under basic conditions, whereas Boc is used for acidic deprotection.[1][2]
-
Boc-D-threo-Analog: Shows aliphatic C-H stretches at 2980 cm⁻¹ (t-butyl).[1][2]
-
Fmoc-D-threo-Analog: Lacks the 2980 cm⁻¹ band.[1][2] Instead, it exhibits strong aromatic peaks at 740 cm⁻¹ and 760 cm⁻¹ (out-of-plane C-H bending of the fluorenyl group) and a distinct carbamate doublet around 1700-1720 cm⁻¹ .[1][2]
-
Decision Logic: If your spectrum shows a strong doublet at 740/760 cm⁻¹, you have cross-contamination with Fmoc or mislabeled stock.[1][2]
B. Target (Threo) vs. Isomer (Erythro)
Context: The threo configuration is often the bioactive form.[1][2] Separating diastereomers is difficult.[1][2]
-
IR Limitation: IR is not the primary tool for absolute stereochemistry (use NMR/HPLC).[1][2] However, threo and erythro forms often differ in the Fingerprint Region (1000–1200 cm⁻¹) due to different intramolecular Hydrogen-bonding environments between the hydroxyl and the Boc-carbonyl.[1][2]
-
Observation: The threo isomer typically displays a sharper, more defined O-H stretch (alcohol side chain) at ~3400-3500 cm⁻¹ in dilute solution, whereas the erythro form may show broader shifting due to stronger internal H-bonding.[1][2]
C. Target vs. Unprotected Precursor (Free Amino Acid)
Experimental Protocol: IR Characterization
To ensure reproducible data for this amorphous/crystalline solid, follow this standardized protocol.
Method: KBr Pellet Transmission
Rationale: ATR (Attenuated Total Reflectance) is convenient but can distort peak intensities for high-refractive-index aromatic compounds.[1][2] KBr pellets provide the highest resolution for the critical "Fingerprint Region" (Benzodioxole bands).[1][2]
Step-by-Step Workflow:
-
Desiccation: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours. Reason: Hygroscopic water masks the O-H/N-H region.[1][2]
-
Ratio: Mix 1.5 mg of Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine with 200 mg of spectroscopic grade KBr.
-
Grinding: Grind in an agate mortar for 2 minutes until a fine, uniform powder is achieved. Caution: Do not over-grind to avoid moisture absorption.[1][2]
-
Compression: Press at 8–10 tons of pressure for 2 minutes to form a transparent pellet.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 2 cm⁻¹ (32 scans).
-
Baseline Correction: Apply automatic baseline correction, specifically checking the 2500–3500 cm⁻¹ slope.
Visualization: Characterization Logic Flow[1][2]
The following diagram illustrates the decision tree for validating the identity of the molecule using IR markers.
Figure 1: Logic flow for IR-based quality control of Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine.
References
-
Beilstein Journals. (2021). Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. (Provides comparative IR data for benzo[1,3]dioxole derivatives). Retrieved February 22, 2026, from [Link][1][2]
-
MDPI. (2025). (E)-1-(Benzo[d][1,3]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one Synthesis and Characterization. (Validates methylenedioxy ring IR signatures). Retrieved February 22, 2026, from [Link][1][2]
Safety Operating Guide
Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine proper disposal procedures
Executive Summary: Operational Directive
Effective disposal of Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine requires a dual-focus strategy: mitigating the chemical reactivity of the tert-butyloxycarbonyl (Boc) protecting group and managing the environmental persistence of the benzodioxole (piperonyl) moiety.[1][2]
Immediate Action Required:
-
Classification: Non-Halogenated Organic Waste (Solid or Liquid).[3][4]
-
Critical Hazard: Acid Sensitivity. Contact with strong acids (HCl, TFA) generates isobutylene gas and CO₂, posing a pressure-explosion risk in sealed waste containers.[2]
-
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1][2] Do not discharge into municipal sewage systems.
Chemical Profile & Hazard Analysis
To dispose of this compound safely, one must understand its structural vulnerabilities. This is not merely "chemical waste"; it is a functionalized building block with specific reactivities.
| Feature | Structural Moiety | Disposal Implication |
| Protecting Group | tert-Butyloxycarbonyl (Boc) | Gas Evolution Hazard: Unstable in acidic pH (< 3).[1][2] Decomposition releases isobutylene and carbon dioxide. |
| Side Chain | Benzo[1,3]dioxol-5-yl (Piperonyl) | Environmental Hazard: The methylenedioxy ring is lipophilic and potentially toxic to aquatic life.[1][2] Must be incinerated to prevent bioaccumulation. |
| Backbone | D-Serine derivative | Chirality: Biologically active.[1][2][5] While low acute toxicity is expected, treat as a bioactive agent to prevent unintended biological effects in waste streams. |
Pre-Disposal Handling & Segregation
The Golden Rule: Segregation prevents "cocktail" reactions.
A. Solid Waste (Powder/Crystals)
-
Container: High-density polyethylene (HDPE) or amber glass wide-mouth jars.
-
Protocol:
B. Liquid Waste (Mother Liquors/Solutions)
-
Solvent Assessment: Determine the primary solvent.
-
Non-Halogenated (MeOH, EtOAc, DMF): Segregate into Stream A.
-
Halogenated (DCM, Chloroform): Segregate into Stream B.
-
-
pH Check (Critical): Before adding to a waste carboy, verify the solution pH is neutral to slightly basic (pH 6–9) .
-
Why? If the solution is acidic (e.g., from a workup), neutralize with Sodium Bicarbonate (
) before bottling. This prevents the Boc group from decomposing and pressurizing the drum during storage.
-
Disposal Workflow: Decision Logic
The following diagram outlines the operational logic for disposing of Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine.
Figure 1: Decision tree for the safe segregation and disposal of Boc-protected amino acid derivatives.
Chemical Compatibility Matrix
In a mixed-waste stream, this compound acts as a "gas generator" if mishandled.[2] Use this matrix to prevent storage accidents.
| Chemical Class | Compatibility | Interaction / Risk |
| Strong Acids (HCl, | INCOMPATIBLE | High Risk. Cleaves Boc group; rapid evolution of isobutylene gas and |
| Strong Oxidizers (Peroxides, | INCOMPATIBLE | Fire Risk. The benzodioxole ring is electron-rich and susceptible to vigorous oxidation; organic backbone provides fuel.[2] |
| Bases (NaOH, KOH, Amines) | Compatible | Safe. The Boc group is stable to base. However, avoid mixing with volatile amines to prevent odor issues. |
| Chlorinated Solvents (DCM) | Compatible | Safe for solution storage, provided no Lewis acids are present. |
Emergency Procedures (Spill & Exposure)
Spill Cleanup Protocol:
-
Evacuate & Ventilate: If the spill is large (>10g) or dust is airborne, clear the area.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine, use an N95 respirator to prevent inhalation of the piperonyl derivative.
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust, then sweep into a dustpan.
-
Liquid: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if oxidizers are nearby.
-
-
Decontamination: Wipe the surface with a dilute soap solution followed by water. The compound is moderately lipophilic; water alone may not remove residues [2].
Regulatory Compliance & Documentation
Adherence to local and federal regulations is mandatory.
-
US EPA (RCRA): While not explicitly "P" or "U" listed, this waste is regulated under 40 CFR 261.3 as a characteristic hazardous waste if mixed with ignitable solvents (D001).
-
EU Waste Framework Directive: Classify under EWC code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
-
Manifesting:
References
-
ACS Green Chemistry Institute. (2023). BOC Deprotection Guide: Reagents and Sustainability. ACS Pharmaceutical Roundtable. [Link]
-
University of Illinois Urbana-Champaign. (2023). Non-halogenated Organic Solvents - Standard Operating Procedure.[1][2] Division of Research Safety. [Link]1][2]
Sources
Personal protective equipment for handling Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine
Executive Summary & Chemical Context
Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine is a high-value, chiral non-natural amino acid used primarily as a building block in the synthesis of peptidomimetics and pharmaceutical intermediates.
From a safety engineering perspective, this molecule presents a dual challenge:
-
The Boc-Amino Acid Backbone: Generally acts as a respiratory and mucosal irritant.
-
The Benzo[1,3]dioxol-5-yl (Piperonyl) Moiety: This lipophilic pharmacophore increases the potential for dermal absorption and biological activity compared to standard amino acids.
Core Directive: Treat this substance as a Potent Sensitizer and Irritant . While specific acute toxicity data for this stereoisomer may be limited, the structural homology to bioactive alkaloids mandates a containment-first approach.
Risk Assessment & Hazard Identification
Before selecting PPE, we must define the specific risks. This compound is typically a fine, electrostatic powder.
| Hazard Class | GHS Classification (Inferred*) | Operational Risk |
| Health | Skin Irrit. 2 (H315) | Contact Dermatitis: The lipophilic benzodioxole group facilitates skin penetration. |
| Health | Eye Irrit.[1][2][3][4][5][6] 2A (H319) | Mechanical/Chemical Injury: Fine dust can cause severe corneal abrasion and irritation. |
| Health | STOT SE 3 (H335) | Inhalation: Dust inhalation triggers respiratory tract inflammation. |
| Physical | Combustible Dust | Static Discharge: Dry Boc-protected amino acids are prone to static buildup during weighing. |
*Note: Always consult the specific Safety Data Sheet (SDS) of your batch, as synthesis byproducts can alter the hazard profile.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this matrix to select equipment based on the state of the matter.
Tier 1: Solid Handling (Weighing & Transfer)
Context: High risk of airborne particulates.
| Body Area | Equipment Standard | Technical Specification & Rationale |
| Respiratory | N95 / P100 or Fume Hood | Primary Barrier: Work inside a certified chemical fume hood. If weighing outside is unavoidable, a fit-tested N95 is mandatory to prevent sensitization. |
| Hand | Double Nitrile Gloves | Thickness: Minimum 0.11 mm (4 mil) outer / 0.06 mm inner.Rationale: Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin. |
| Eye | Chemical Splash Goggles | Standard: ANSI Z87.1 (US) or EN 166 (EU).Why: Safety glasses are insufficient against floating dust which can bypass side shields. |
| Body | Lab Coat (Cotton/Poly) | Closure: Must button to the neck. Elastic cuffs are preferred to prevent wrist exposure. |
Tier 2: Solution Handling (Reaction & Workup)
Context: Risk of splashes and solvent permeation.
| Body Area | Equipment Standard | Technical Specification & Rationale |
| Hand | Extended Cuff Nitrile | Coverage: Gloves must overlap lab coat cuffs by >2 inches. Permeation: If using DCM or DMF (common solvents for Boc-chemistry), standard nitrile degrades quickly. Change gloves every 15 mins or immediately upon splash. |
| Eye | Face Shield + Goggles | Requirement: Use a face shield if handling volumes >100 mL or conducting exothermic deprotection steps. |
Operational Protocols: The "Self-Validating" Workflow
Protocol A: The Static-Free Weighing Procedure
Objective: Eliminate dust generation and ensure precise mass transfer.
-
Preparation:
-
Turn OFF any localized fans or strong drafts near the balance, but ensure the general room ventilation (fume hood) is active.
-
Place an ionizing bar or anti-static gun near the balance if available. Boc-amino acids are notoriously electrostatic.
-
-
The Transfer:
-
Do not use a spatula directly from the stock bottle if the neck is narrow.
-
Step 1: Tap the stock bottle gently to loosen the powder.
-
Step 2: Pour a small amount into a secondary, wide-mouth weighing boat.
-
Step 3: Transfer from the boat to the reaction vessel. Why? This prevents cross-contamination of the main stock and reduces spill risks.
-
-
Decontamination:
-
Wipe the balance area with a wet paper towel (solvent-dampened) immediately after use. Dry dusting spreads the hazard.
-
Protocol B: Emergency Response
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol or organic solvents, as these may increase the absorption of the benzodioxole moiety.
-
Eye Contact: Flush for 15 minutes. Lift eyelids to ensure particulate removal.
Visualizing the Safety Logic
Diagram 1: PPE Decision Tree
This logic flow ensures you select the correct protection level based on the activity.
Caption: Decision logic for selecting PPE based on physical state and engineering controls.
Diagram 2: The Safe Weighing Workflow
A visual guide to minimizing dust exposure.
Caption: Step-by-step workflow to prevent static dispersion of fine chemical powders.
Disposal & Decontamination
Proper disposal is the final step of safety.
-
Solid Waste: Dispose of contaminated solids (weigh boats, paper towels) in a dedicated Hazardous Solid Waste container. Label as "Organic Solid - Irritant."
-
Liquid Waste:
-
If dissolved in non-halogenated solvents: Organic Solvents (Non-Halogenated) .
-
If dissolved in DCM/Chloroform: Halogenated Waste .
-
-
Container Cleaning: Triple rinse empty containers with Acetone or Methanol before discarding glass. Collect the rinsate as hazardous waste.
References
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US); 2011. [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
-
ECHA (European Chemicals Agency). Guidance on the compilation of safety data sheets. (Reference for GHS Classification logic). [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
